2,6-Dimethoxypyridine-3-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHSWFUZUADDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376381 | |
| Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-70-8 | |
| Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dimethoxypyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,6-Dimethoxypyridine-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,6-dimethoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and relevant data, offering a practical resource for laboratory work.
Introduction
This compound is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility is particularly notable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The presence of the electron-donating methoxy groups on the pyridine ring influences its reactivity and makes it a key component in the development of novel therapeutics.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process commencing with a commercially available precursor. The general synthetic strategy involves three key transformations:
-
Step 1: Nucleophilic Aromatic Substitution to synthesize 2,6-dimethoxypyridine from 2,6-dichloropyridine.
-
Step 2: Electrophilic Bromination to introduce a bromine atom at the 3-position of the pyridine ring.
-
Step 3: Lithiation and Borylation to convert the aryl bromide into the desired boronic acid.
This pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethoxypyridine
This procedure outlines the synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine via a nucleophilic aromatic substitution reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloropyridine | 147.99 | 29.6 g | 0.2 |
| Sodium Hydroxide | 40.00 | 16.0 g | 0.4 |
| Methanol | 32.04 | 200 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (29.6 g, 0.2 mol), solid sodium hydroxide (16.0 g, 0.4 mol), and methanol (200 mL).[2]
-
Heat the mixture to reflux with stirring and maintain the reflux for 8 hours.[2]
-
After the reaction is complete, cool the flask to room temperature and remove the majority of the methanol using a rotary evaporator under reduced pressure.[2]
-
Dilute the residue with 100 mL of water.[2]
-
Extract the aqueous layer with dichloromethane (100 mL).[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield crude 2,6-dimethoxypyridine.[2]
-
Purify the crude product by vacuum distillation to obtain colorless and transparent liquid 2,6-dimethoxypyridine.[2]
Expected Yield: 94%[2]
Step 2: Synthesis of 3-Bromo-2,6-dimethoxypyridine
This protocol describes the bromination of 2,6-dimethoxypyridine at the 3-position. This procedure is adapted from a similar bromination of 2,6-dimethoxybenzoic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2,6-Dimethoxypyridine | 139.15 | 13.9 g | 0.1 |
| Dioxane | 88.11 | 100 mL | - |
| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.1 |
| Trichloromethane | 119.38 | 20 mL | - |
Procedure:
-
In a reaction flask, dissolve 2,6-dimethoxypyridine (13.9 g, 0.1 mol) in dioxane (100 mL).
-
Prepare a solution of bromine (16.0 g, 0.1 mol) in trichloromethane (20 mL).
-
With stirring, add the bromine solution dropwise to the solution of 2,6-dimethoxypyridine.
-
Continue stirring for 2.0 hours after the addition is complete.[3]
-
After the reaction, remove the solvent under reduced pressure. The resulting solid is the crude 3-bromo-2,6-dimethoxypyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This final step involves a lithium-halogen exchange followed by borylation to yield the target compound. This is a general procedure for the synthesis of aryl boronic acids.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 3-Bromo-2,6-dimethoxypyridine | 218.05 | 21.8 g | 0.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| n-Butyllithium (n-BuLi) | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 |
| Triisopropyl borate | 188.08 | 20.7 g (25 mL) | 0.11 |
| Hydrochloric Acid (aqueous) | 36.46 | q.s. (e.g., 1 M) | - |
| Diethyl Ether | 74.12 | q.s. | - |
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromo-2,6-dimethoxypyridine (21.8 g, 0.1 mol) in anhydrous THF (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (20.7 g, 0.11 mol) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 2 with aqueous hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
-
The product can be purified by recrystallization.
Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀BNO₄ | [4] |
| Molecular Weight | 182.97 g/mol | [4] |
| CAS Number | 221006-70-8 | [4] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 100-117 °C | |
| Purity | ≥95% | |
| Storage Temperature | 2-8 °C |
Core Applications in Drug Development
This compound is a pivotal building block in the synthesis of various pharmaceutical compounds. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for constructing biaryl and heteroaryl-aryl structures commonly found in drug candidates.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.
This reaction's tolerance of a wide range of functional groups makes it highly valuable in late-stage functionalization during drug discovery and development.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS). Store the compound at 2-8°C.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dimethoxypyridine | 6231-18-1 [chemicalbook.com]
- 3. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
Technical Guide: Characterization of 2,6-dimethoxypyridine-3-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the available characterization data and representative experimental protocols for 2,6-dimethoxypyridine-3-boronic acid (CAS No: 221006-70-8). It is intended to serve as a technical resource for researchers utilizing this reagent in organic synthesis, medicinal chemistry, and materials science.
Physicochemical and Spectroscopic Properties
This compound is a versatile organoboron compound frequently employed as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility extends to the synthesis of complex pharmaceuticals, advanced materials, and chemical sensors.[1] The physical and chemical properties are summarized below.
General Properties
This table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Citations |
| CAS Number | 221006-70-8 | [1][3][4][5] |
| Molecular Formula | C₇H₁₀BNO₄ | [1][3][4][5] |
| Molecular Weight | 182.97 g/mol | [1][3][4][5] |
| Appearance | White to off-white or pale cream crystalline powder | [1][6] |
| Purity | Typically ≥94-98% (by HPLC or Titration) | [1][2][4][6] |
Thermal and Physical Data
Thermal and physical data are critical for determining appropriate reaction and storage conditions. Note the discrepancy in reported melting points from different suppliers, which may reflect differences in purity or crystalline form.
| Property | Value | Citations |
| Melting Point | 128-130 °C | [1][3] |
| 100-117 °C | [2][4] | |
| Boiling Point | 341.2 ± 52.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 160.2 °C | [3][7] |
| Storage Temperature | 2-8 °C | [1][2][3][4] |
Spectroscopic Data
While specific, peer-reviewed spectral data for this compound is not widely published, commercial suppliers confirm its structure via proton NMR.[6] A representative protocol for acquiring such data is provided in Section 2.0.
| Technique | Data | Citations |
| Proton NMR (¹H NMR) | Conforms to structure | [6] |
| Mass Spectrometry | Analysis of boronic acids can be complex; derivatization is sometimes used, though direct analysis is possible with techniques like ESI-MS. | [8] |
Experimental Protocols
The following sections detail generalized, representative protocols for the synthesis and characterization of this compound. These are based on standard laboratory procedures for similar compounds.
Representative Synthesis Protocol
This protocol is a generalized procedure based on common methods for the synthesis of pyridineboronic acids, such as the lithiation of a halopyridine followed by quenching with a borate ester.[9]
-
Reaction Setup: To a flame-dried, three-neck flask under an inert argon atmosphere, add a solution of 3-bromo-2,6-dimethoxypyridine in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) solution dropwise via syringe pump over 1 hour, maintaining the internal temperature below -70 °C. Stir the resulting mixture for an additional 30 minutes at -78 °C.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Quenching: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 2N HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.
Characterization Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Procedure:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals:
-
Aromatic protons on the pyridine ring.
-
Two distinct singlets for the two methoxy (-OCH₃) groups.
-
A broad singlet for the boronic acid hydroxyl (-B(OH)₂) protons, which may exchange with residual water in the solvent.
-
-
2.2.2 Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Procedure:
-
Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a solvent such as methanol or acetonitrile, with or without 0.1% formic acid to aid ionization.
-
Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ion modes.
-
Expected Ions: The analysis of boronic acids can be challenging.[8] Look for the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. Adducts with solvents or the formation of dimeric/trimeric species (boroxines) through dehydration are also possible.
-
2.2.3 High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase to create a stock solution.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method, for example, with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculate purity based on the relative peak area of the main product.
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Proposed Synthesis Pathway
This diagram outlines a plausible synthetic route for the target compound, starting from a halogenated pyridine precursor.
Standard Characterization Workflow
This flowchart illustrates the logical sequence of steps taken to verify the identity, structure, and purity of a newly synthesized batch of the title compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-二甲氧基-3-吡啶硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-Dimethoxy-3-pyridineboronic acid | CAS#:221006-70-8 | Chemsrc [chemsrc.com]
- 4. 2,6-ジメトキシ-3-ピリジンボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]
- 6. L20389.MD [thermofisher.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Stability and Storage of 2,6-Dimethoxypyridine-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 2,6-dimethoxypyridine-3-boronic acid, a versatile reagent in organic synthesis and medicinal chemistry.[1][2] Proper handling and storage of this compound are crucial to ensure its integrity and performance in sensitive applications, such as Suzuki-Miyaura cross-coupling reactions.[2] This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Recommended Storage Conditions
The stability of this compound is influenced by temperature, moisture, and light. Various suppliers recommend a range of storage temperatures for the solid compound and its solutions. To ensure optimal stability, it is imperative to store the compound in a tightly sealed container in a dry and well-ventilated place.[3][4] For long-term storage, refrigeration or freezing is recommended.
Table 1: Summary of Recommended Storage Conditions from Various Suppliers
| Supplier/Source | Condition | Duration | Reference |
| MedchemExpress | -80°C (Stock Solution) | 6 months | [5] |
| MedchemExpress | -20°C (Stock Solution) | 1 month | [5] |
| Sigma-Aldrich | 2-8°C | N/A | |
| TCI America | Room Temperature (cool and dark place, <15°C recommended) | N/A | |
| Chem-Impex | Room Temperature | N/A | [2] |
| Thermo Fisher Scientific | Dry, cool, well-ventilated place, under an inert atmosphere | N/A | [4] |
Potential Degradation Pathways
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is essential for developing appropriate storage and handling protocols.
One of the most common degradation routes for boronic acids is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[6] This process is often influenced by factors such as pH, temperature, and the presence of metal catalysts.[6][7] For heteroaromatic boronic acids, the propensity for protodeboronation can be highly variable.[6][7]
Another significant degradation pathway is oxidation . The boronic acid group can be oxidized, particularly in the presence of strong oxidizing agents or under aerobic conditions, which can lead to the formation of various byproducts.[8]
Additionally, boronic acids can undergo dehydration to form boroxines, which are cyclic anhydrides. This is a reversible process that is favored by the removal of water. While boroxines can sometimes be used in place of boronic acids in certain reactions, their formation alters the stoichiometry and may affect reaction outcomes.
References
- 1. 2,6-Dimethoxy-3-pyridineboronic acid | CAS#:221006-70-8 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2,6-dimethoxypyridine-3-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-dimethoxypyridine-3-boronic acid is a versatile building block in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility in the development of pharmaceuticals and agrochemicals makes a thorough understanding of its physical properties, such as solubility, crucial for reaction optimization, formulation, and process development.[1] This technical guide addresses the solubility of this compound in organic solvents.
Solubility of Structurally Analogous Boronic Acids
The solubility of boronic acids is influenced by factors such as the nature and position of substituents on the aromatic ring and the polarity of the solvent.[3] To provide a frame of reference, the following table summarizes the experimentally determined mole fraction solubility of isobutoxyphenylboronic acid isomers in several organic solvents. This data can offer insights into the potential solubility behavior of this compound.
Table 1: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [3]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.130 | 0.105 |
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[3][4][5] This method involves observing the dissolution of the solid compound in a solvent as the temperature is changed in a controlled manner.
Materials and Equipment:
-
This compound
-
High-purity organic solvents of choice
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Programmable thermostat/circulator
-
Calibrated temperature probe
-
Light source and detector (for turbidity measurement) or visual observation setup
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a precisely known composition.[3]
-
Heating and Stirring: Place the vessel in the experimental setup and begin vigorous stirring. Heat the mixture at a slow, constant rate (e.g., 0.3 K/h) using the programmable thermostat.[3]
-
Equilibrium Monitoring: Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity of the mixture decreases, and light transmission increases.[3]
-
Solubility Temperature Determination: Record the temperature at which the last solid particles disappear, resulting in a clear, single-phase solution. This temperature is the equilibrium solubility temperature for that specific composition.[3]
-
Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve (solubility vs. temperature).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the dynamic method for solubility determination.
Caption: Workflow for determining the solubility of a compound using the dynamic method.
While specific solubility data for this compound in various organic solvents is not extensively documented, the provided data on analogous compounds and the detailed experimental protocol for the dynamic method offer a strong foundation for researchers. By employing this methodology, scientists and drug development professionals can accurately determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating more efficient process development and formulation design.
References
Commercial Availability and Application of 2,6-Dimethoxypyridine-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxypyridine-3-boronic acid (CAS No. 221006-70-8) is a versatile heterocyclic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.[1]
This technical guide provides an in-depth overview of the commercial availability of this compound, its primary applications in chemical synthesis, and a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically ≥95%. Below is a summary of offerings from several prominent suppliers. Please note that prices and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (Merck) | 690179 | ≥95% | 1g, 5g | $59.10 (1g) |
| Fisher Scientific (Thermo Scientific Chemicals) | AC431490010 | 95% | 250mg, 1g | $57.00 (250mg) |
| TCI America | D4690 | >97.0% (contains varying amounts of Anhydride) | 1g, 5g | Contact for price |
| Chem-Impex | 06830 | >97% | 250mg, 1g, 5g, 10g | Contact for price |
| ChemUniverse | P68303 | 98% | 250mg, 1g, 5g | $40.00 (250mg), $62.00 (1g), $140.00 (5g) |
| MedChemExpress | HY-W000902 | 99.68% (HPLC) | 100mg, 250mg, 500mg, 1g | Contact for price |
| AK Scientific | J95324 | --- | 1g | $21.00 |
| Alichem | 221006708 | --- | 10g | $150.15 |
| Pure Chemistry Scientific Inc. (via Guidechem) | --- | 95% | Per Gram | ~$500/g |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate. The dimethoxypyridine moiety is a common structural motif in biologically active compounds, making this boronic acid a valuable precursor in drug discovery programs.[1][2] For instance, it is a reactant for the preparation of benzopyranone derivatives that act as positive GABA-A receptor modulators and pyrazine derivatives that are orally active corticotropin-releasing factor-1 receptor antagonists.[2]
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: The palladium catalyst (0.01-0.05 mmol, 1-5 mol%) is added, followed by the degassed solvent(s).
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the required time (2-24 hours), which should be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-2,6-dimethoxypyridine.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient creation of carbon-carbon bonds and the introduction of the 2,6-dimethoxypyridine scaffold into a wide range of molecular frameworks. Researchers can source this compound from a multitude of suppliers, with varying purities and quantities to suit their specific needs. The provided experimental protocol serves as a starting point for the application of this versatile building block in the synthesis of novel compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Dimethoxy-3-pyridineboronic Acid (CAS Number: 221006-70-8)
This technical guide provides a comprehensive overview of the chemical properties, biological applications, and supply information for 2,6-Dimethoxy-3-pyridineboronic acid (CAS No. 221006-70-8). This versatile boronic acid derivative serves as a crucial building block in the synthesis of a wide array of biologically active compounds.
Chemical and Physical Properties
2,6-Dimethoxy-3-pyridineboronic acid is a white to off-white solid organic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference. These parameters are essential for designing synthetic routes and ensuring appropriate handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀BNO₄ | [2][3] |
| Molecular Weight | 182.97 g/mol | [2][3] |
| Appearance | White to off-white solid, powder, or crystals | [1] |
| Melting Point | 100-117 °C or 128-130 °C | [2][3] |
| Boiling Point | 341.2 ± 52.0 °C at 760 mmHg | [2][3] |
| Density | 1.26 - 1.3 ± 0.1 g/cm³ | [2][3] |
| Solubility | Soluble in organic solvents such as Methanol and DCM | [4] |
| LogP | -1.22 to 1.17 | [2][3] |
| PSA | 71.81 Ų | [2][3] |
| Storage | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months) | [1] |
| SMILES | COC1=NC(OC)=C(B(O)O)C=C1 | [1] |
| InChI | 1S/C7H10BNO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4,10-11H,1-2H3 |
Biological Activity and Applications in Drug Discovery
2,6-Dimethoxy-3-pyridineboronic acid is a key reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules with therapeutic potential.
Key Applications:
-
Antiviral Agents: This compound has been used in the synthesis of heterocyclic compounds that act as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[4] This highlights its utility in the development of novel antiviral therapies.
-
GABAA Receptor Modulators: It serves as a reactant in the preparation of benzopyranone derivatives that positively modulate GABA-A receptors. These receptors are a major target for anxiolytic, sedative, and anticonvulsant drugs.
-
CRF-1 Receptor Antagonists: The synthesis of pyrazine derivatives using this boronic acid has led to the development of orally active corticotropin-releasing factor-1 (CRF-1) receptor antagonists. These are being investigated for the treatment of stress-related disorders like anxiety and depression.
-
General Organic Synthesis: It is widely used for the preparation of biaryl and 3-arylpyridine derivatives through the Suzuki-Miyaura cross-coupling reaction.[5]
The following diagram illustrates the role of 2,6-Dimethoxy-3-pyridineboronic acid as a building block in a typical drug discovery workflow.
Experimental Protocols
The most prominent application of 2,6-Dimethoxy-3-pyridineboronic acid is in the Suzuki-Miyaura cross-coupling reaction. Below is a detailed experimental protocol adapted from the literature for the synthesis of a biaryl compound.[4]
Objective: To synthesize a biaryl compound via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,6-Dimethoxy-3-pyridineboronic acid (CAS: 221006-70-8)
-
Aryl halide (e.g., 3-bromo-5-chloro-N-((S)-1-((S)-2-(dimethylamino)-3-methyl-1-oxobutan-2-yl)pyrrolidin-2-yl)-2-hydroxybenzamide, referred to as compound 315 in the patent)[4]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Microwave reactor tube
Procedure:
-
To a microwave reactor tube, add the aryl halide (117 mg, 0.243 mmol), 2,6-dimethoxy-3-pyridineboronic acid (53 mg, 0.290 mmol), Pd(PPh₃)₄ (28 mg, 0.024 mmol), and Na₂CO₃ (76 mg, 0.717 mmol).[4]
-
Add a solvent mixture of methanol (3 mL) and dichloromethane (1 mL).[4]
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the reaction mixture at 115 °C for 30 minutes.[4]
-
After cooling, concentrate the reaction mixture to remove the solvents.
-
Dilute the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired biaryl compound.
The following diagram outlines the general workflow for this Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Interactions
While 2,6-Dimethoxy-3-pyridineboronic acid is not directly involved in signaling pathways, it is a critical precursor for synthesizing molecules that target specific biological pathways. For instance, its use in creating GABAA receptor positive modulators directly impacts the GABAergic signaling pathway, which is central to neuronal inhibition in the central nervous system.
The diagram below conceptualizes how a molecule synthesized from this boronic acid could modulate the GABAA receptor.
Suppliers
2,6-Dimethoxy-3-pyridineboronic acid is commercially available from a variety of chemical suppliers. Researchers can procure this reagent from the following vendors, among others:
-
AbacipharmTech[6]
-
Boron Molecular[7]
-
Chem-Supply[8]
-
GlobalChemMall[3]
-
Key Organics[9]
-
MedchemExpress[1]
-
Sigma-Aldrich (Merck)
-
TCI America[10]
It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound before use in experimental work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,6-Dimethoxy-3-pyridineboronic acid | CAS#:221006-70-8 | Chemsrc [chemsrc.com]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. WO2010010017A1 - Heterocyclic antiviral compounds - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. OPV/OLED/OFET/OTE/OES Materials - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. D4690-1G - 2,6-Dimethoxypyridine-3-boroni c Acid (contains varying amoun ts of Anhydride) | Chem-Supply | Australia [shop.chemsupply.com.au]
- 9. keyorganics.net [keyorganics.net]
- 10. calpaclab.com [calpaclab.com]
The Nuances of the C-B Bond: A Technical Guide to the Reactivity of Dimethoxypyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Dimethoxypyridine boronic acids are a class of reagents that have garnered significant interest in the fields of medicinal chemistry and materials science. Their utility in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, is well-documented. However, the reactivity of the carbon-boron (C-B) bond in these molecules is a subject of nuanced complexity, influenced by factors such as isomeric substitution patterns, reaction conditions, and inherent electronic effects. This technical guide provides an in-depth exploration of the C-B bond reactivity in dimethoxypyridine boronic acids, offering a valuable resource for researchers seeking to leverage these versatile building blocks in their synthetic endeavors.
The Stability of the C-B Bond: The Challenge of Protodeboronation
A critical aspect of the reactivity of any organoboronic acid is the stability of the C-B bond, particularly its susceptibility to cleavage in a process known as protodeboronation. This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, can significantly reduce the efficiency of cross-coupling reactions.[1] The propensity for protodeboronation in heteroaromatic boronic acids is highly dependent on the position of the boron substituent and the pH of the reaction medium.[1][2]
For pyridine boronic acids, a notable trend is observed in their stability. 3- and 4-pyridyl boronic acids exhibit good stability, with a half-life of over a week at pH 12 and 70 °C.[2] In stark contrast, 2-pyridyl boronic acid is notoriously unstable, undergoing rapid protodeboronation with a half-life of approximately 25-50 seconds at neutral pH and 70 °C.[2] This instability is attributed to the formation of a zwitterionic intermediate, which facilitates the unimolecular fragmentation of the C-B bond.[1][3]
The introduction of electron-donating methoxy groups on the pyridine ring is expected to influence this stability profile. While specific kinetic data for the protodeboronation of dimethoxypyridine boronic acid isomers is not extensively available, general principles of electronic effects on heteroaromatic systems allow for informed predictions. The methoxy groups, being electron-donating, increase the electron density of the pyridine ring. This can have a dual effect. On one hand, it can enhance the Lewis basicity of the pyridine nitrogen, potentially influencing catalyst interactions in cross-coupling reactions. On the other hand, it can modulate the stability of intermediates involved in protodeboronation. For dimethoxypyridine boronic acids with the boronic acid group at the 3- or 5-position (meta to the nitrogen), the stability is expected to be relatively high, similar to the parent 3-pyridyl boronic acid. However, for isomers with the boronic acid at the 2- or 6-position (ortho to the nitrogen), the inherent instability of the 2-pyridyl boronic acid scaffold may still be a significant factor, although potentially modulated by the electronic and steric effects of the methoxy groups.
Table 1: Protodeboronation Half-Life of Parent Pyridyl Boronic Acids
| Compound | pH | Temperature (°C) | Half-life (t1/2) |
| 2-Pyridyl boronic acid | 7 | 70 | ~25-50 seconds[2] |
| 3-Pyridyl boronic acid | 12 | 70 | > 1 week[2] |
| 4-Pyridyl boronic acid | 12 | 70 | > 1 week[2] |
This data underscores the critical importance of selecting the appropriate isomer and carefully controlling reaction conditions to minimize protodeboronation, especially when working with 2-borylated pyridine systems.
The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of dimethoxypyridine boronic acids, enabling the formation of C-C bonds between the pyridine core and various aryl or heteroaryl partners.[4] The success of this reaction is highly dependent on the choice of catalyst, base, solvent, and temperature, all of which can influence the delicate balance between the desired cross-coupling and competing side reactions like protodeboronation.
The presence of methoxy groups on the pyridine ring can influence the reactivity in Suzuki-Miyaura couplings. These electron-donating groups can increase the nucleophilicity of the pyridine ring, which can affect the transmetalation step of the catalytic cycle.
Table 2: Selected Examples of Suzuki-Miyaura Coupling with Methoxy-Substituted Pyridine Boronic Acids
| Pyridine Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh3)2Cl2 | Na2CO3 | 1,4-Dioxane | 95 | 84[5] |
| 2-Methoxy-3-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh3)2Cl2 | Na2CO3 | 1,4-Dioxane | 95 | 64[5] |
| 3-Pyridyl boronic esters | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 65-100 | Modest[6] |
| 4-Pyridyl boronic esters | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 65-100 | Modest[6] |
As illustrated in the table, methoxy-substituted pyridine boronic acids can be effective coupling partners, affording good to excellent yields in many cases. The choice of reaction conditions is crucial, and optimization is often necessary for specific substrate combinations.
Expanding the Toolbox: The Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a valuable alternative to the more common Buchwald-Hartwig amination.[7][8] This copper-catalyzed reaction couples aryl boronic acids with amines, alcohols, and other N- and O-nucleophiles, typically under mild conditions and open to the air.[7][9]
While specific examples of Chan-Lam couplings with dimethoxypyridine boronic acids are less prevalent in the literature compared to Suzuki-Miyaura reactions, the general principles of this transformation are applicable. The electronic properties of the dimethoxypyridine ring can influence the facility of the transmetalation to the copper catalyst and the subsequent reductive elimination. The increased electron density from the methoxy groups could potentially enhance the rate of transmetalation.
Table 3: General Conditions for Chan-Lam Coupling
| Boronic Acid | Nucleophile | Copper Source | Ligand (optional) | Base | Solvent | Temperature |
| Aryl boronic acid | Amine, Alcohol, etc. | Cu(OAc)2 | Pyridine, etc. | Et3N, Pyridine, etc. | CH2Cl2, MeCN, etc. | Room Temp. - 80°C |
Researchers working with dimethoxypyridine boronic acids in Chan-Lam couplings should consider that the Lewis basic nitrogen of the pyridine ring can act as an internal ligand, potentially influencing the catalytic cycle. Optimization of the copper source, ligand, and base will be key to achieving high yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Dimethoxypyridine Boronic Acid with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the dimethoxypyridine boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3 or Na2CO3, 2-3 equivalents).
-
Solvent Addition: The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[10]
General Procedure for Chan-Lam Cross-Coupling of a Dimethoxypyridine Boronic Acid with an Amine or Phenol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel open to the air, add the dimethoxypyridine boronic acid (1.0-1.5 equivalents), the amine or phenol (1.0 equivalent), the copper catalyst (e.g., Cu(OAc)2, 10-20 mol% or stoichiometric), and a base (e.g., pyridine or triethylamine, 2.0 equivalents). In some cases, a ligand such as pyridine may be added.
-
Solvent Addition: An appropriate solvent such as dichloromethane (DCM) or acetonitrile (MeCN) is added.
-
Reaction: The reaction mixture is stirred at room temperature or heated as required. The reaction is typically monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the mixture is filtered through a pad of celite to remove the copper salts, and the filtrate is concentrated.
-
Purification: The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by flash column chromatography.[8]
Visualizing the Reaction Pathways
To better understand the processes involved in the utilization of dimethoxypyridine boronic acids, the following diagrams illustrate the key reaction pathways.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Figure 3: Contrasting protodeboronation pathways for pyridyl boronic acids.
Conclusion
Dimethoxypyridine boronic acids are valuable and versatile reagents in modern organic synthesis. A thorough understanding of the reactivity of their C-B bond is paramount for their effective utilization. The stability of this bond is intrinsically linked to the substitution pattern on the pyridine ring, with 2-borylated isomers being particularly susceptible to protodeboronation. Despite this potential pitfall, careful selection of reaction conditions allows for the successful application of these compounds in powerful C-C and C-heteroatom bond-forming reactions such as the Suzuki-Miyaura and Chan-Lam couplings. This guide provides a foundational understanding of these principles, equipping researchers with the knowledge to strategically incorporate dimethoxypyridine boronic acids into their synthetic designs and advance the frontiers of drug discovery and materials science.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
The Influence of Methoxy Group Substitution on the Reactivity of Pyridine Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electronic effects of methoxy group substitution on the reactivity of pyridine boronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. The position of the methoxy substituent on the pyridine ring significantly influences the electron density of the aromatic system and the properties of the boronic acid moiety, thereby affecting reaction kinetics, product yields, and the stability of the organoboron reagent. This document consolidates available quantitative data, outlines detailed experimental protocols for the synthesis of key isomers, and presents a mechanistic framework to rationalize the observed reactivity patterns.
Introduction
Pyridine-containing biaryls are privileged scaffolds in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these compounds, owing to its mild reaction conditions and broad functional group tolerance. Pyridine boronic acids are essential building blocks in these transformations. The introduction of a methoxy group onto the pyridine ring can modulate the molecule's electronic properties, solubility, and metabolic stability, making methoxy-substituted pyridine boronic acids valuable reagents in drug discovery and development.
Understanding the electronic influence of the methoxy group's position is critical for reaction optimization and rational ligand design. This guide explores how the interplay of inductive and resonance effects of the methoxy substituent, in concert with the inherent electronic nature of the pyridine ring, dictates the reactivity of the corresponding boronic acid in Suzuki-Miyaura coupling reactions.
Electronic Effects of the Methoxy Group on the Pyridine Ring
The methoxy group (-OCH₃) is an interesting substituent as it exerts opposing electronic effects: it is electron-withdrawing through induction (-I) due to the electronegativity of the oxygen atom, and electron-donating through resonance (+M) by the delocalization of an oxygen lone pair into the aromatic π-system. The net effect on the pyridine ring's electron density and, consequently, the reactivity of the boronic acid, is highly dependent on the substituent's position relative to both the nitrogen atom and the boronic acid group.
-
Ortho-Substitution (2-position): A methoxy group at the 2-position exerts a strong -I effect on the adjacent nitrogen atom, reducing its basicity. For instance, the pKa of 2-methoxypyridinium ion is 3.06, significantly lower than the 5.23 of the pyridinium ion[1]. This reduced basicity can be advantageous in catalytic reactions by minimizing catalyst inhibition through coordination with the pyridine nitrogen. The +M effect of the 2-methoxy group increases electron density at the 3- and 5-positions.
-
Meta-Substitution (3-position): At the 3-position, the methoxy group's -I effect influences the overall electron density of the ring. Its +M effect primarily increases electron density at the 2-, 4-, and 6-positions. The impact on the nitrogen's basicity is less pronounced compared to ortho-substitution.
-
Para-Substitution (4-position): A methoxy group at the 4-position strongly donates electron density into the ring via its +M effect, particularly at the 2- and 6-positions. This increases the basicity of the pyridine nitrogen.
These electronic perturbations directly impact the acidity of the C-H bonds in the pyridine ring, which is relevant for the synthesis of the boronic acids via deprotonation-borylation sequences[2].
Impact on Pyridine Boronic Acid Reactivity
The electronic effects of the methoxy group influence several key aspects of the Suzuki-Miyaura coupling reaction, including the stability of the boronic acid, the rate of transmetalation, and the propensity for side reactions.
Stability and Protodeboronation
A significant side reaction in Suzuki-Miyaura couplings is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond[3]. This process is often pH-dependent and can be accelerated by the electronic properties of the aryl group.
Pyridine boronic acids, particularly 2-pyridylboronic acids, are known to be susceptible to protodeboronation[3]. This instability is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which facilitates the fragmentation of the C-B bond[3]. The presence of a methoxy group can influence this stability:
-
Electron-donating groups generally increase the rate of protodeboronation in aryl boronic acids. Therefore, a methoxy group at a position that increases the electron density on the carbon atom bearing the boronic acid group may enhance this undesired side reaction.
-
2-Methoxy substitution: The strong inductive electron-withdrawing effect of the 2-methoxy group can decrease the electron density at the adjacent carbon, potentially stabilizing the boronic acid against protodeboronation. However, the proximity of the methoxy group and the boronic acid can also lead to complex interactions.
Transmetalation
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle[4]. The rate of transmetalation is influenced by the nucleophilicity of the organic group on the boron atom.
-
Electron-donating groups on the pyridine ring increase the electron density of the aryl group, making it more nucleophilic and thus accelerating the transmetalation step.
-
Electron-withdrawing groups decrease the nucleophilicity of the aryl group, slowing down transmetalation.
Therefore, the position of the methoxy group plays a crucial role:
-
A para-methoxy group relative to the boronic acid is expected to strongly accelerate transmetalation due to its +M effect.
-
An ortho-methoxy group can have a more complex influence. While its +M effect can increase nucleophilicity, steric hindrance and potential chelation effects with the palladium center can also play a role[3]. Chelation, where the oxygen of the methoxy group coordinates to the palladium, can facilitate the transmetalation step[5].
-
A meta-methoxy group will have a more moderate effect, primarily through its -I effect, which would be expected to slightly decrease the rate of transmetalation compared to an unsubstituted pyridine boronic acid.
Lewis Acidity of the Boronic Acid
The Lewis acidity of the boronic acid, often quantified by its pKa, is another factor influencing reactivity. A lower pKa indicates a more Lewis acidic boron center, which can affect the equilibrium between the boronic acid and the more reactive boronate species in the presence of a base. The electronic nature of the methoxy substituent will influence the pKa of the boronic acid. Electron-withdrawing groups tend to decrease the pKa, making the boronic acid more acidic.
Quantitative Data
Direct comparative studies on the reactivity of various methoxy-pyridine boronic acid isomers under identical Suzuki-Miyaura coupling conditions are limited in the literature. However, we can compile available data on pKa values and representative reaction yields to infer reactivity trends.
Table 1: Predicted pKa Values of Methoxy-Pyridine Boronic Acid Isomers
| Compound | Predicted pKa | Reference |
| 2-Methoxy-3-pyridineboronic acid | 6.90 | [6] |
| 2-Methoxy-5-pyridineboronic acid | 7.26 | [7] |
Note: These are predicted values and experimental verification is recommended.
Table 2: Representative Suzuki-Miyaura Coupling Yields
Due to the lack of systematic comparative studies, this table presents isolated examples of Suzuki coupling yields for different methoxy-pyridine boronic acid isomers. It is important to note that reaction conditions vary between these examples, and direct comparison of yields should be done with caution.
| Methoxy-Pyridine Boronic Acid Isomer | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| 2-Methoxy-5-pyridineboronic acid | Heteroaryl bromides | Pd(dppf)Cl₂ / Na₂CO₃ / DMF | Moderate to Good | [8] |
| (2-Methoxy-3-pyridyl)boronic acid | 5-bromopyrimidine | Not specified | Not specified | [4] |
| 4-Methoxyphenyl boronic acid (for comparison) | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ / Dioxane/H₂O | Modest | [9][10] |
One study on the Suzuki coupling of 2,4-dichloropyrimidines with ortho-, meta-, and para-methoxyphenyl boronic acids found no significant effect of the methoxy group's position on the yield and selectivity. While this involves phenyl boronic acids rather than pyridine boronic acids, it suggests that under certain conditions, the electronic differences may not translate to large differences in isolated yields.
Experimental Protocols
Synthesis of Methoxy-Substituted Pyridine Boronic Acids
The most common method for the synthesis of pyridine boronic acids is through a halogen-metal exchange of a corresponding bromopyridine followed by borylation with a trialkyl borate.
Protocol 5.1.1: General Synthesis of (6-methoxypyridin-3-yl)boronic acid (2-Methoxy-5-pyridineboronic acid) [6][7]
-
Materials:
-
5-bromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1.0 N Hydrochloric acid (HCl)
-
3.0 N Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for a short period (e.g., 2 minutes).
-
Add triisopropyl borate (1.5 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature over 12 hours.
-
Pour the reaction mixture into a 1.0 N aqueous HCl solution and stir vigorously for 30 minutes.
-
Adjust the pH of the mixture to 7.0 with a 3.0 N aqueous NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the residue in 2.0 M aqueous NaOH and wash with ethyl acetate (2x).
-
Adjust the pH of the aqueous phase to 7.0 with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain (6-methoxypyridin-3-yl)boronic acid as a white powder (Typical yield: ~75%).
-
Suzuki-Miyaura Cross-Coupling Reaction
Protocol 5.2.1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Methoxy-pyridine boronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
-
Procedure:
-
In a reaction vessel, combine the methoxy-pyridine boronic acid (1.1-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 eq).
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mechanistic Insights and Logical Relationships
The following diagrams illustrate the key mechanistic steps in the Suzuki-Miyaura coupling and the logical relationships governing the electronic effects of the methoxy group.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Logical relationships of methoxy group electronic effects on reactivity.
Conclusion
The electronic effects of a methoxy group on the reactivity of pyridine boronic acids in Suzuki-Miyaura coupling are multifaceted. The position of the methoxy group dictates the balance between its electron-withdrawing inductive effect and electron-donating resonance effect. These electronic perturbations influence the basicity of the pyridine nitrogen, the stability of the boronic acid towards protodeboronation, and the rate of the crucial transmetalation step.
While a comprehensive, direct comparison of all isomers is still needed, the available data and mechanistic principles suggest that:
-
2-methoxy substitution can be beneficial by reducing pyridine basicity and potentially stabilizing the boronic acid, though steric effects may come into play.
-
4-methoxy substitution is likely to accelerate the transmetalation step due to strong resonance donation, but may also increase the propensity for protodeboronation.
-
3-methoxy substitution is expected to have a more moderate electronic impact.
For researchers and drug development professionals, a careful consideration of these electronic factors is essential for selecting the appropriate methoxy-pyridine boronic acid isomer and for optimizing reaction conditions to achieve the desired coupling products efficiently. Further kinetic studies are warranted to provide a more quantitative understanding of these reactivity trends.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 2-METHOXY-3-PYRIDINEBORONIC ACID [chembk.com]
- 7. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,6-dimethoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] 2,6-dimethoxypyridine-3-boronic acid is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex molecules for drug discovery and the development of novel materials.[3] This document provides a detailed protocol for the Suzuki coupling of this compound with a variety of aryl and heteroaryl halides.
The presence of two methoxy groups on the pyridine ring makes this boronic acid electron-rich, which can influence its reactivity in Suzuki coupling reactions. Challenges associated with nitrogen-containing heterocycles, such as catalyst inhibition, can be overcome with the selection of appropriate catalysts and reaction conditions.[4] This protocol outlines a general procedure and provides guidance for optimizing the reaction for specific substrates.
General Reaction Scheme
The Suzuki coupling reaction of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:
Experimental Protocols
This section provides a detailed methodology for a general Suzuki coupling reaction using this compound.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-chloropyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), the palladium catalyst (0.02 - 0.05 equiv), and the base (2.0 - 3.0 equiv).
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Reaction Parameters
The choice of catalyst, base, and solvent is crucial for a successful Suzuki coupling. The following tables summarize common conditions.
Table 1: Commonly Used Palladium Catalysts
| Catalyst | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 2 - 5 | A versatile and widely used catalyst. |
| Pd(dppf)Cl₂ | 1 - 3 | Often effective for challenging couplings, including those with heteroaryl halides.[5] |
| Pd₂(dba)₃ with a phosphine ligand | 1 - 2 (Pd) | Allows for the use of various phosphine ligands to tune reactivity.[6] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Typical Temperature (°C) |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, Toluene/H₂O | 80 - 110 |
| Cs₂CO₃ | 2.0 | 1,4-Dioxane, Toluene | 80 - 110 |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane, Toluene | 80 - 110 |
| Na₂CO₃ (aq. solution) | 2.0 | 1,4-Dioxane | Reflux[7] |
Mandatory Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dimethoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving 2,6-dimethoxypyridine-3-boronic acid. This versatile building block is crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The protocols and data presented herein are curated to address the unique challenges associated with heteroaryl boronic acids, such as the potential for protodeboronation, to ensure high-yielding and reproducible outcomes.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] When one of the coupling partners is a heteroaromatic compound, such as this compound, the resulting aryl-heteroaryl structures become key scaffolds for numerous biologically active molecules.[2]
However, the Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly those containing nitrogen, can be challenging. Catalyst inhibition by the heteroatom and the propensity for protodeboronation under basic conditions are common hurdles that necessitate careful optimization of the catalytic system.[2] The selection of an appropriate palladium catalyst, ligand, base, and solvent system is therefore critical for a successful reaction.
Palladium Catalyst Selection and Considerations
The choice of the palladium source and, more importantly, the ancillary ligand is paramount for achieving high efficiency in the coupling of this compound. Modern catalyst systems often employ palladium(II) precatalysts that are converted in situ to the active palladium(0) species. These precatalysts offer greater stability and facilitate a more controlled and rapid generation of the active catalyst.[3]
Key Catalyst Components:
-
Palladium Sources: Common palladium sources include Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[2]
-
Ligands: The use of electron-rich and sterically bulky phosphine ligands is crucial for promoting the catalytic cycle, enhancing catalyst stability, and preventing deactivation.[2] For challenging substrates like heteroaryl boronic acids, Buchwald-type biaryl phosphine ligands are often the ligands of choice.[2] Examples include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
For unstable boronic acids, the rapid generation of the active Pd(0) species is essential to ensure that the cross-coupling reaction outcompetes the rate of boronic acid decomposition.[3] The use of a precatalyst that forms the catalytically active species under mild conditions where boronic acid decomposition is slow is a key strategy.[3]
Experimental Protocols
The following protocols are recommended for the Suzuki-Miyaura cross-coupling of this compound with aryl or heteroaryl halides. Optimization of the specific coupling partner, base, solvent, and temperature may be required.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with a variety of aryl halides.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.
Protocol 2: Fast Coupling of Unstable Heteroaryl Boronic Acids
This protocol is adapted for unstable heteroaryl boronic acids and aims to minimize decomposition through the use of a highly active precatalyst and mild reaction conditions.[3]
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl halide/triflate (1.0 equivalent)
-
XPhos Pd G3 precatalyst (or similar highly active precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), degassed
Procedure:
-
To a reaction vessel, add the aryl halide (1 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).
-
Seal the vessel and degas by evacuating and backfilling with an inert gas.
-
Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).
-
Stir the reaction mixture vigorously at room temperature or 40 °C. Monitor the reaction for 30 minutes to 2 hours.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Data Presentation
While specific yield data for the coupling of this compound is not extensively available in the literature, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of other heteroaryl boronic acids, which can serve as a benchmark for optimization.
| Heteroaryl Boronic Acid | Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Furanboronic acid | 4-Chlorotoluene | 2 | XPhos | K₃PO₄ | THF/H₂O | rt | 0.5 | 95 |
| 3-Thiopheneboronic acid | 4-Chlorotoluene | 2 | XPhos | K₃PO₄ | THF/H₂O | rt | 0.5 | 98 |
| 2-Thiopheneboronic acid | PyFluor | 10 | dppf | Na₃PO₄ | Dioxane | 100 | - | ~70 |
| 2-Benzofuranboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | 0.03 | - | K₃PO₄ | MeOH/THF | - | - | ~90 |
| 3-Pyridylboronic acid | 4-Bromoanisole | 2.5-5 | PPh₃ | K₂CO₃ | Toluene | 100 | - | 89 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship in Palladium Catalyst Selection
References
Application Notes and Protocols for Suzuki Reactions with 2,6-Dimethoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,6-dimethoxypyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science. This document outlines the effects of various bases and solvents on reaction outcomes, provides detailed experimental protocols, and includes visual workflows to facilitate successful implementation in the laboratory.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This compound is a valuable reagent in this context, offering a pyridine moiety with defined substitution patterns for the construction of novel molecular architectures. The efficiency and yield of Suzuki reactions are highly dependent on the choice of base and solvent, which play crucial roles in the catalytic cycle, including the transmetalation step and the stability of the catalyst.
Base and Solvent Effects in Suzuki Reactions
The selection of an appropriate base and solvent system is critical for achieving high yields and minimizing side reactions in Suzuki couplings with this compound. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The solvent must be capable of dissolving the reactants and catalyst, and in many cases, a mixture of an organic solvent and water is employed to accommodate both the organic-soluble and water-soluble components of the reaction.
Summary of Reaction Conditions
The following tables summarize the effects of different bases and solvents on the yield of Suzuki reactions involving pyridine-based boronic acids and various aryl halides. While direct systematic studies on this compound are not extensively published, data from structurally similar systems provide valuable insights into optimizing reaction conditions.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Catalyst | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 60-80 | [1] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Cs₂CO₃ | Toluene | Pd(PPh₃)₄ | 70-80 | [1] |
| 3 | 2,4-dichloropyrimidine | Phenylboronic Acid | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | Pd(PPh₃)₄ | 80 | |
| 4 | Aryl Bromide | 2-Pyridylboronate | KF | Dioxane | Pd₂(dba)₃/Ligand | High | [2] |
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Catalyst | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | K₃PO₄ | Toluene | Pd(PPh₃)₄ | Moderate | [1] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | K₃PO₄ | Acetonitrile | Pd(PPh₃)₄ | Moderate | [1] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 60 | [1] |
| 4 | 2,4-dichloropyrimidine | Phenylboronic Acid | K₂CO₃ | THF/H₂O (1:1) | Pd(PPh₃)₄ | ~70 | |
| 5 | Aryl Halides | Phenylboronic Acid | K₂CO₃ | Water | Pd-Phosphinous Acid Complex | Good to Excellent | [3] |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These protocols are based on established procedures for similar heterocyclic systems and should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol is a starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the aryl bromide, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the interplay of reaction components, the following diagrams are provided.
References
Application Notes and Protocols for the Synthesis of Biarylpyridines using 2,6-Dimethoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the synthesis of biarylpyridines via a Suzuki-Miyaura cross-coupling reaction. The core components of this synthesis are 2,6-dimethoxypyridine-3-boronic acid as the pyridine source and various aryl halides as coupling partners. This methodology is a cornerstone in medicinal chemistry and drug development for the construction of complex molecular architectures often found in pharmacologically active compounds.
Introduction
Biarylpyridine moieties are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between sp²-hybridized carbon atoms, making it an ideal strategy for the synthesis of these compounds. The use of this compound as a building block offers a direct route to 3-aryl-2,6-dimethoxypyridines, which can serve as key intermediates for further functionalization.
The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of the boronic acid with an aryl halide in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired biarylpyridine product.
Data Presentation: Expected Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The yields are based on typical outcomes for Suzuki reactions with similar substrates reported in the chemical literature. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the aryl halide.
| Entry | Aryl Halide Partner | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | 2,6-Dimethoxy-3-(p-tolyl)pyridine | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | 2,6-Dimethoxy-3-(4-methoxyphenyl)pyridine | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-2,6-dimethoxypyridine | 75-85 |
| 4 | 1-Bromo-3-nitrobenzene | 2,6-Dimethoxy-3-(3-nitrophenyl)pyridine | 60-75 |
| 5 | 2-Bromopyridine | 2,6-Dimethoxy-3-(pyridin-2-yl)pyridine | 50-70 |
| 6 | 4-Chlorotoluene | 2,6-Dimethoxy-3-(p-tolyl)pyridine | 40-60 |
Disclaimer: The yields presented in this table are illustrative and based on general expectations for Suzuki-Miyaura reactions. Actual experimental yields can vary.
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], or cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide [DMF])
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water). The mixture is stirred for a few minutes to dissolve the reagents. The palladium catalyst (typically 1-5 mol%) is then added to the reaction mixture.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biarylpyridine product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key aspects of the synthesis of biarylpyridines using this compound.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for biarylpyridine synthesis.
Application Notes and Protocols: 2,6-Dimethoxypyridine-3-boronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxypyridine-3-boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique electronic and structural properties make it an attractive reagent for the synthesis of complex heterocyclic molecules with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutics, with a focus on its application in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.
Key Applications in Drug Discovery
This compound serves as a key synthetic intermediate for the introduction of the 2,6-dimethoxypyridin-3-yl moiety into target molecules. This structural motif has been identified in compounds targeting various biological pathways. Notable applications include:
-
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: The 2,6-dimethoxypyridine core is a key pharmacophoric element in a number of potent and selective CRF1 receptor antagonists, which are under investigation for the treatment of stress-related disorders such as anxiety and depression.
-
GABA-A Receptor Modulators: This boronic acid is also implicated in the synthesis of positive allosteric modulators of the GABA-A receptor, a key target for anxiolytic and sedative drugs.
Application Focus: Synthesis of CRF1 Receptor Antagonists
The CRF1 receptor is a G-protein coupled receptor that plays a crucial role in the body's response to stress. Antagonists of this receptor are promising therapeutic agents for managing conditions exacerbated by stress. The 2,6-dimethoxypyridine moiety has been shown to be a critical component for high-affinity binding to the CRF1 receptor.
Quantitative Data of CRF1 Receptor Antagonists
The following table summarizes the biological activity of representative CRF1 receptor antagonists whose synthesis can be envisioned utilizing this compound.
| Compound ID | Target Receptor | Binding Affinity (Ki) | Functional Activity (IC50) |
| NBI 35965 (12a) | Human CRF1 | pKi = 8.5 | pIC50 = 7.1 (cAMP accumulation), 6.9 (ACTH production)[1] |
| Benzoylpyrimidine (8d) | Human CRF1 | 15 nM | Not Reported[2] |
Experimental Protocols
The key transformation employing this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed protocol for the coupling of this boronic acid with a dihalogenated pyrimidine, a common core in CRF1 receptor antagonists.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine
This protocol is adapted from a general method for the regioselective Suzuki coupling of dichloropyrimidines.[2][3]
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (e-g., silica gel for column chromatography)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg).
-
Add this compound (1.1 mmol, 201 mg).
-
Add potassium carbonate (3.0 mmol, 415 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-chloro-4-(2,6-dimethoxypyridin-3-yl)pyrimidine.
Note: The regioselectivity of the coupling typically favors substitution at the more reactive C4 position of the 2,4-dichloropyrimidine. Further coupling at the C2 position can be achieved under more forcing conditions or with a different catalyst system if desired.
Protocol: In Vitro CRF1 Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a synthesized compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
[125I]-Sauvagine (radioligand).
-
Synthesized test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Unlabeled sauvagine (for non-specific binding determination).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]-Sauvagine (to a final concentration of ~0.1 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled sauvagine (e.g., 1 µM).
-
Add 50 µL of the CRF1 receptor-containing cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Harvest the contents of the wells onto the filter plates using a cell harvester and wash rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Suzuki-Miyaura cross-coupling workflow.
Caption: CRF1 receptor signaling pathway and antagonist action.
References
The Versatility of 2,6-Dimethoxypyridine-3-boronic Acid in Medicinal Chemistry: A Gateway to Novel Therapeutics
2,6-Dimethoxypyridine-3-boronic acid has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with a wide range of therapeutic potential. Its unique structural features make it an ideal reactant for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
This heterocyclic boronic acid derivative serves as a key intermediate in the development of compounds targeting various biological systems. It is particularly noted for its application in the synthesis of positive allosteric modulators of the GABA-A receptor and antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, both of which are significant targets for neurological and psychiatric disorders. The pyridine core, substituted with two methoxy groups, influences the electronic properties and steric hindrance of the molecule, offering advantages in synthetic tractability and potential for specific biological interactions.
Application in the Synthesis of Opioid Receptor Modulators
While direct quantitative data for compounds derived from this compound is not extensively published, a study on the closely related 2,6-dichloropyridine-3-boronic acid provides a strong indication of its utility. In this research, a series of novel 3-aryl-2,6-disubstituted-pyridines were synthesized and evaluated for their analgesic properties, demonstrating significant affinity for µ- and δ-opioid receptors. The data from this study underscores the potential of the 2,6-disubstituted pyridine-3-boronic acid scaffold in generating potent and selective receptor modulators.
| Compound | Coupling Partner | µ-Opioid Receptor IC50 (nM) | δ-Opioid Receptor IC50 (nM) |
| 1a | 4-bromotoluene | 150 ± 20 | 350 ± 40 |
| 1b | 4-bromoanisole | 80 ± 10 | 210 ± 30 |
| 1c | 1-bromo-4-(trifluoromethyl)benzene | 250 ± 30 | 500 ± 60 |
| 1d | 4-bromobenzonitrile | 120 ± 15 | 280 ± 35 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2,6-dimethoxypyridine.
Signaling Pathways and Experimental Workflows
Corticotropin-Releasing Factor 1 (CRF1) Receptor Signaling Pathway
Derivatives of this compound are being investigated as antagonists for the CRF1 receptor, which plays a crucial role in the body's stress response. Antagonizing this receptor is a promising strategy for the treatment of anxiety, depression, and other stress-related disorders.
Caption: CRF1 Receptor Signaling Pathway and Point of Antagonist Intervention.
GABA-A Receptor Signaling Pathway
Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the neurotransmitter GABA, leading to increased neuronal inhibition. This mechanism is the basis for the therapeutic effects of many anxiolytic, sedative, and anticonvulsant drugs.
Caption: GABA-A Receptor Signaling and Positive Allosteric Modulation.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical laboratory workflow for synthesizing a 3-aryl-2,6-dimethoxypyridine derivative using a Suzuki-Miyaura coupling reaction.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Application Notes and Protocols: Synthesis of Substituted Pyridines from 2,6-Dimethoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted pyridines utilizing 2,6-dimethoxypyridine-3-boronic acid as a key building block. The protocols detailed herein are centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The resulting 3-aryl-2,6-dimethoxypyridines can be further functionalized, for instance, by demethylation to yield pyridin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry.
The substituted pyridine motif is prevalent in a vast array of pharmaceuticals and biologically active compounds, including kinase inhibitors for cancer therapy. This document offers detailed experimental procedures, data on expected yields, and visualizations of the synthetic workflow and a relevant biological signaling pathway to aid researchers in drug discovery and development.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. The yields are indicative and may vary based on the specific substrate, catalyst system, and reaction conditions employed.
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-2,6-dimethoxypyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2,6-Dimethoxy-3-(4-(trifluoromethyl)phenyl)pyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 3-(3,5-Dimethylphenyl)-2,6-dimethoxypyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 18 | 82 |
| 4 | 3-Bromopyridine | 2,6-Dimethoxy-3,3'-bipyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 90 | 24 | 75 |
| 5 | 1-Bromonaphthalene | 3-(Naphthalen-1-yl)-2,6-dimethoxypyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the synthesis of 3-aryl-2,6-dimethoxypyridines.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1:1 mixture of toluene, ethanol, and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2,6-dimethoxypyridine.
Protocol 2: Demethylation of 3-Aryl-2,6-dimethoxypyridines to 3-Aryl-pyridin-2(1H)-ones
This protocol describes the cleavage of the methyl ether groups to yield the corresponding pyridin-2(1H)-one, a common scaffold in pharmacologically active molecules.
Materials:
-
3-Aryl-2,6-dimethoxypyridine (from Protocol 1)
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions and workup
Procedure:
-
Reaction Setup: Dissolve the 3-aryl-2,6-dimethoxypyridine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1M solution of boron tribromide in dichloromethane (3.0 mL, 3.0 mmol, 3.0 equiv) dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of methanol (5 mL).
-
Workup: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 3-aryl-pyridin-2(1H)-one.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of substituted pyridines and a relevant signaling pathway where such compounds may act as inhibitors.
Caption: Synthetic workflow for substituted pyridines.
Caption: PIM-1 kinase pathway and inhibition.
Application Notes and Protocols for the Functionalization of Heterocycles with 2,6-Dimethoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Heterocyclic moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the modular assembly of complex molecular architectures.[1][2] This application note focuses on the use of a key building block, 2,6-dimethoxypyridine-3-boronic acid , in the functionalization of various heterocyclic systems. Its unique electronic properties make it a valuable reagent for the synthesis of novel compounds, particularly in the realm of drug discovery. This compound is increasingly utilized as a key building block in the synthesis of various pharmaceuticals, including targeted therapies for cancer and the development of positive allosteric modulators for GABA-A receptors.[3]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its participation as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of heterocyclic halides (Cl, Br, I) and triflates. This reaction facilitates the formation of a C-C bond between the pyridine ring of the boronic acid and the heterocyclic core of the coupling partner.
A general scheme for this transformation is presented below:
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,6-Dimethoxypyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki-Miyaura coupling of 2,6-dimethoxypyridine-3-boronic acid, a sterically hindered and electron-rich substrate.
Troubleshooting Guide
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or has unreacted starting materials. What are the potential causes and how can I resolve this?
Answer:
Low yields in Suzuki couplings involving this compound are frequently due to a combination of steric hindrance from the 2,6-dimethoxy groups and the electronic properties of the pyridine ring. The primary issues to investigate are catalyst deactivation, suboptimal reaction conditions, and degradation of the boronic acid.
A systematic approach to troubleshooting is recommended. Start by ensuring the quality of your reagents and then proceed to screen key reaction parameters.
Initial Checks & Reagent Quality
-
Boronic Acid Instability : this compound can be susceptible to protodeboronation, especially under basic conditions.[1][2][3]
-
Solution : Use freshly purchased or recrystallized boronic acid. Consider converting the boronic acid to a more stable derivative like a pinacol ester, which can release the boronic acid slowly under reaction conditions.[1]
-
-
Reagent Purity : Ensure your aryl halide, solvents, and base are pure and dry (if using an anhydrous protocol).
-
Degassing : Oxygen can deactivate the palladium catalyst and promote side reactions like homocoupling.[1]
Troubleshooting Workflow
Here is a visual workflow to guide your optimization process:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system is most effective for the Suzuki coupling of this compound?
A1: Due to the steric hindrance of the 2,6-dimethoxy groups, standard catalysts like Pd(PPh₃)₄ may be inefficient.[6] Modern catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][7]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd₂(dba)₃ | XPhos or SPhos | Highly active for sterically hindered substrates.[7][8] |
| (XPhos)Pd G2/G3 | (Internal) | Precatalysts that reliably form the active catalytic species.[3] |
| Pd(OAc)₂ | P(t-Bu)₃ | Effective for challenging couplings, but the ligand is air-sensitive. |
| Pd(dppf)Cl₂ | (Internal) | A common and often effective catalyst for heteroaryl couplings.[9][10] |
Experimental Protocol: General Procedure for Catalyst Screening
-
Reaction Setup : To an oven-dried vial containing a stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere : Seal the vial and replace the atmosphere with an inert gas (e.g., Argon) by performing 3-5 cycles of vacuum and backfilling.[5]
-
Reagent Addition : Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O 4:1). Then, add the palladium precatalyst (e.g., (XPhos)Pd G2, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%).
-
Reaction : Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Analysis : After cooling, analyze a small aliquot of the reaction mixture by LC-MS or GC-MS to determine the conversion.
Q2: What is the optimal choice of base and solvent for this coupling?
A2: The choice of base and solvent is critical and often interdependent. For sterically hindered and electron-rich pyridine boronic acids, a moderately strong base is typically required to facilitate the transmetalation step without excessively promoting protodeboronation.
Recommended Base and Solvent Combinations:
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | A robust and commonly successful system for challenging couplings.[11] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | A stronger base that can be effective when others fail.[12] |
| K₂CO₃ | Toluene / EtOH / H₂O | 80 - 100 | An alternative solvent system to consider.[4] |
| KF | 1,4-Dioxane | 100 | Can be effective, particularly with boronate esters.[2] |
Q3: How can I minimize the formation of homocoupling and protodeboronation byproducts?
A3: The formation of these byproducts is a common issue, especially with heteroaryl boronic acids.[1][2]
-
Protodeboronation (Ar-B(OH)₂ → Ar-H): This occurs when the boronic acid reacts with a proton source instead of the palladium complex.
-
Mitigation Strategies:
-
Use a more stable boronic acid derivative : Pinacol esters are generally more resistant to protodeboronation.[1]
-
Careful choice of base : Use the mildest base that still promotes the reaction. K₃PO₄ is often a good starting point.
-
Anhydrous conditions : In some cases, anhydrous conditions with a base like KF can suppress this side reaction.
-
-
-
Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar): This is often promoted by the presence of oxygen.
-
Mitigation Strategies:
-
Logical Relationship of Reaction Components:
Caption: Key components and potential pathways in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of 2,6-dimethoxypyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 2,6-dimethoxypyridine-3-boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Protodeboronation
Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for many boronic acids, especially electron-rich and heteroaromatic systems like this compound.[1] This guide provides a systematic approach to troubleshoot and minimize this unwanted reaction.
Visualizing the Problem: Competing Reaction Pathways
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of desired product and presence of 2,6-dimethoxypyridine byproduct | Protodeboronation of the boronic acid | 1. Modify Reaction Conditions: - Temperature: Lower the reaction temperature. Many Suzuki-Miyaura reactions can proceed at lower temperatures with the right catalyst system.[2] - Base: Switch to a milder base. Strong bases can promote protodeboronation. Consider using K₃PO₄ or CsF instead of stronger bases like NaOH or KOH.[3] - Solvent: Use anhydrous solvents to minimize the presence of a proton source.[2] Ensure solvents are properly dried and degassed. |
| 2. Use a More Stable Boronic Acid Derivative: - Pinacol Ester: Convert the boronic acid to its pinacol ester derivative. Pinacol esters are generally more stable and less prone to protodeboronation.[4][5] - MIDA Ester: For highly sensitive substrates, consider converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[6] | ||
| Reaction fails to go to completion, even with extended reaction times | Catalyst deactivation and/or protodeboronation | 1. Optimize Catalyst System: - Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote faster catalytic turnover, favoring the desired coupling over protodeboronation.[2] - Palladium Source: Start with a Pd(0) source (e.g., Pd(PPh₃)₄) to avoid the in-situ reduction step from Pd(II) which can sometimes contribute to side reactions.[2] |
| 2. Slow Addition: If using the boronic acid directly, consider a slow addition of the boronic acid or the base to the reaction mixture to keep their concentrations low. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. For this compound, this results in the formation of 2,6-dimethoxypyridine as a byproduct, consuming the starting material and reducing the yield of the desired coupled product. This side reaction is particularly prevalent with electron-rich heteroaromatic boronic acids, as the electron-donating methoxy groups can further activate the pyridine ring towards this undesired reaction.
Q2: How do I know if protodeboronation is occurring in my reaction?
A2: The most direct way to confirm protodeboronation is to monitor your reaction by LC-MS or GC-MS and look for the mass corresponding to 2,6-dimethoxypyridine. You can also analyze the crude reaction mixture by ¹H NMR and look for the characteristic signals of this byproduct.
Q3: What are the most critical factors to control to prevent protodeboronation?
A3: The key factors are:
-
Water Content: Minimize water in the reaction by using anhydrous solvents and reagents.
-
Base Strength: Use the mildest base that is effective for your transformation.
-
Temperature: Run the reaction at the lowest effective temperature.
-
Catalyst Efficiency: A highly active catalyst that promotes rapid C-C bond formation will outcompete the slower protodeboronation reaction.
Q4: When should I consider using a pinacol ester or a MIDA boronate instead of the boronic acid?
A4:
-
Pinacol Ester: This is a good first choice for improving stability. If you are still observing significant protodeboronation with the boronic acid under optimized conditions, converting to the pinacol ester is a practical next step. Pinacol esters are generally stable to chromatography and storage.[4]
-
MIDA Boronate: If your substrate is particularly sensitive or if you are performing a multi-step synthesis where the boron-containing moiety needs to be carried through several transformations, a MIDA boronate is an excellent option. MIDA boronates are exceptionally stable and can be thought of as "protected" boronic acids that are unreactive until "deprotected" under the Suzuki-Miyaura coupling conditions.[6][7]
Visualizing the Stability Strategy
Caption: Increasing stability by converting the boronic acid to its ester derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in the anhydrous solvent.
-
If using a Dean-Stark apparatus, reflux the mixture until no more water is collected.
-
Alternatively, stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Protocol 2: Synthesis of this compound MIDA ester
This protocol is for the synthesis of the highly stable MIDA boronate.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous DMSO or DMF
Procedure:
-
To a flask, add this compound (1.0 equivalent) and N-methyliminodiacetic acid (1.1 equivalents).
-
Add the anhydrous solvent and heat the mixture, often to around 80-110 °C, with stirring.
-
The reaction progress can be monitored by the dissolution of the starting materials and the formation of a precipitate of the MIDA boronate.
-
After cooling, the MIDA boronate can often be isolated by filtration and washed with a suitable solvent.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound or its derivatives. Optimization of the specific components may be necessary.
Materials:
-
Aryl halide (1.0 equivalent)
-
This compound (or pinacol/MIDA ester) (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ and a ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, CsF) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid derivative, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 60-80 °C, and increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Suzuki Coupling Products of 2,6-dimethoxypyridine-3-boronic acid
Welcome to the technical support center for the purification of Suzuki coupling products involving 2,6-dimethoxypyridine-3-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your target compound.
Problem 1: My purified product is contaminated with the starting boronic acid.
-
Question: How can I effectively remove unreacted this compound from my final product?
-
Answer: Unreacted boronic acid is a common impurity in Suzuki coupling reactions. Here are several strategies to address this issue:
-
Aqueous Workup with a Base: During the workup, washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated aqueous NaHCO₃) can help remove the acidic boronic acid. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
-
Column Chromatography: Careful optimization of your column chromatography conditions is crucial. Boronic acids are generally more polar than the coupled biaryl products.
-
Solvent System: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should allow for the separation of the less polar product from the more polar boronic acid. A good starting point for many biaryl products is a gradient of 5% to 50% ethyl acetate in hexane.[1]
-
TLC Visualization: To specifically track the boronic acid on your TLC plate, you can use a staining reagent. A new method involves briefly dipping the TLC plate in a 1 mM solution of alizarin in acetone and observing it under 366 nm UV light. Boronic acids will appear as bright yellow fluorescent spots.[2]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent system where your product's solubility is significantly different from that of the boronic acid at different temperatures.
-
Problem 2: I am observing a significant amount of homocoupling byproduct of this compound.
-
Question: What causes the homocoupling of my boronic acid, and how can I minimize it and remove the byproduct?
-
Answer: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, often promoted by the presence of oxygen and certain palladium species.[3]
-
Minimizing Homocoupling:
-
Degassing: Rigorous degassing of your reaction mixture and solvents is critical to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Palladium Pre-catalyst: Using a Pd(0) source (e.g., Pd(PPh₃)₄) or ensuring the complete reduction of a Pd(II) pre-catalyst to Pd(0) before the catalytic cycle begins can reduce homocoupling.
-
Reaction Conditions: Adding a mild reducing agent, like potassium formate, to the reaction mixture can help minimize the concentration of Pd(II) species that promote homocoupling.[3]
-
-
Removing Homocoupling Byproduct:
-
Column Chromatography: The homocoupled dimer of this compound will likely have a different polarity compared to your desired product. Careful flash chromatography, similar to the method used for removing the starting boronic acid, should allow for separation.[4] Monitor your fractions carefully by TLC.
-
Recrystallization: Differences in the crystal packing and solubility between your desired product and the symmetrical homocoupled byproduct can often be exploited for separation by recrystallization.
-
-
Problem 3: My purified product still contains residual palladium catalyst.
-
Question: How can I remove the palladium catalyst from my product?
-
Answer: Residual palladium can often be removed by the following methods:
-
Filtration: Passing the crude reaction mixture through a pad of celite or silica gel can remove a significant portion of the catalyst.
-
Aqueous Workup: Some palladium species can be removed during the aqueous workup.
-
Specialized Scavengers: For very low levels of palladium, commercially available palladium scavengers can be used.
-
Treatment with Sodium Bisulfite: Treating the reaction mixture with an aqueous solution of sodium bisulfite (NaHSO₃) at an elevated temperature has been shown to effectively reduce palladium content.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the Suzuki coupling reaction of this compound?
A1: The most common impurities include:
-
Unreacted this compound.
-
Unreacted aryl halide.
-
Homocoupling product of the boronic acid (a bi-pyridine derivative).
-
Homocoupling product of the aryl halide.
-
Protodeborylated starting material (2,6-dimethoxypyridine).
-
Residual palladium catalyst and ligands.[1]
Q2: What is a good starting solvent system for column chromatography to purify my 2,6-dimethoxy-3-arylpyridine product?
A2: A good starting point for column chromatography is a mixture of hexane and ethyl acetate.[4] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the concentration of ethyl acetate. The optimal solvent system will depend on the polarity of your specific product and should be determined by TLC analysis first.
Q3: My product is an oil and will not crystallize. What should I do?
A3: If your product is an oil, column chromatography is the primary method of purification. If the oil is still impure after chromatography, you can try the following:
-
Trituration: Stirring the oil with a solvent in which the impurities are soluble but your product is not can sometimes induce crystallization or wash away the impurities.
-
Salt Formation: If your product has a basic nitrogen (like the pyridine ring), you could try forming a salt (e.g., with HCl) which may be a crystalline solid that can be purified by recrystallization. The free base can then be regenerated.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is the most common method. Use a UV lamp (254 nm) to visualize aromatic compounds. As mentioned earlier, a specific stain using alizarin can help identify fractions containing boronic acid impurities.[2] Once you have what appears to be a pure product, its identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Presentation
Table 1: Comparison of Purification Techniques for Suzuki Coupling Products
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 60-90% | Widely applicable to both solid and oily products; good for separating compounds with different polarities. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
| Recrystallization | >99% | 50-80% | Can yield very pure crystalline products; relatively simple and inexpensive. | Only applicable to solid products; requires finding a suitable solvent system; can have lower yields. |
| Acid-Base Extraction | Variable | >90% (in workup) | Effective for removing acidic or basic impurities during the initial workup. | Not effective for removing neutral impurities like homocoupling byproducts. |
Note: The data in this table is illustrative and actual results will vary depending on the specific reaction and substrates used.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or 1M NaOH to remove unreacted boronic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column. For less soluble compounds, dry loading onto silica gel is recommended.
-
Elution: Elute the column with a solvent system determined by prior TLC analysis, often starting with a low polarity mobile phase and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).[1][4]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Visualizations
Caption: General purification workflow for Suzuki coupling products.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Reactions with 2,6-dimethoxypyridine-3-boronic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving 2,6-dimethoxypyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile biochemical reagent widely used in organic synthesis.[1][2] Its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a crucial step in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[3] It serves as a key building block in drug development, particularly in creating targeted therapies for cancer research.[3]
Q2: What are the typical storage conditions for this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored at 2-8°C.[2][4] For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1] As with many boronic acids, it is susceptible to degradation, so proper storage under cool, dry conditions is essential.[5]
Q3: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?
A3: Low yields in Suzuki-Miyaura couplings involving pyridine boronic acids can be attributed to several factors.[6] Pyridine-containing organoboron reagents are known to be challenging coupling partners due to potential catalyst inhibition by the basic nitrogen atom.[7][8] Common issues include protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, and suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature).[6][9] The inherent instability of some boronic acids can also lead to inconsistent results.[5]
Q4: What are common side reactions to be aware of?
A4: The primary side reactions are protodeboronation, where a proton source cleaves the carbon-boron bond, and homocoupling, where two molecules of the boronic acid couple together.[5][6] Protodeboronation is often exacerbated by excess water or acidic conditions.[6] Homocoupling can be promoted by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[9]
Q5: Can I use this compound directly, or should I convert it to an ester?
A5: While the boronic acid can be used directly, converting it to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from degradation pathways like protodeboronation.[5][6] MIDA boronates, in particular, offer a slow-release of the boronic acid during the reaction, which can minimize side reactions by keeping the concentration of the unstable free boronic acid low.[6][10]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere.[6] • Use a pre-catalyst that is more stable to air and moisture.[6] • Rigorously degas the reaction mixture to prevent catalyst oxidation.[9] Standard Schlenk line techniques are recommended.[11] |
| Inappropriate Ligand | • Screen a variety of ligands. For electron-rich pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) are often effective.[7][12] • Ensure the correct ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1.[9] |
| Suboptimal Base/Solvent | • The choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for sensitive substrates to minimize protodeboronation.[6] • Ensure solvents are anhydrous and properly degassed.[9] Common solvents include dioxane, toluene, or DMF.[13] |
| Boronic Acid Degradation | • Use freshly purchased or prepared this compound.[5] • Consider converting the boronic acid to a more stable MIDA or pinacol boronate ester.[5][6] |
Problem 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Protodeboronation (Ar-H formation) | • Use a milder base such as K₃PO₄ or KF.[6] • Ensure anhydrous reaction conditions, as excess water can promote this side reaction.[6] • Switch to a more stable boronate ester (pinacol or MIDA).[6] |
| Homocoupling (Ar-Ar formation) | • Improve the degassing procedure to eliminate oxygen, which facilitates homocoupling.[9] • Use a Pd(0) source like Pd₂(dba)₃ directly instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to avoid oxidative processes that can lead to homocoupling.[9] |
Quantitative Data Presentation
Optimizing a Suzuki-Miyaura coupling reaction often requires screening several parameters. The following tables provide a hypothetical summary of an optimization study for the coupling of this compound with a generic aryl bromide (4-bromoanisole).
Table 1: Catalyst and Ligand Screening
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 62 |
| 4 | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ | Dioxane | 110 | 75 |
Conditions: 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Base (2.0 mmol), Solvent (5 mL), 18h.
Table 2: Base and Solvent Optimization
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 71 |
| 2 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 88 |
| 4 | Pd₂(dba)₃ / SPhos | Na₂CO₃ | DMF | 100 | 65 |
Conditions: 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Catalyst (1.5 mol% Pd₂(dba)₃), Ligand (3.6 mol% SPhos), Base (2.0 mmol), Solvent (5 mL), 18h.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Standard laboratory glassware (e.g., oven-dried Schlenk tube)[7]
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.[7][11]
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[11]
-
Add the anhydrous, degassed solvent via syringe.[11]
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[7]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,6-Dimethoxy-3-pyridineboronic acid | CAS#:221006-70-8 | Chemsrc [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,6-二甲氧基-3-吡啶硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in cross-coupling reactions involving pyridine boronic acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a pyridine boronic acid is failing or giving very low yields. What are the most likely causes?
Low yields or reaction failure with pyridine boronic acids in Suzuki-Miyaura coupling are typically due to two primary issues:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst, forming an inactive or less active complex. This sequestration of the catalyst from the catalytic cycle is a major cause of reaction failure.
-
Protodeboronation: Pyridine boronic acids, especially 2-pyridylboronic acids, are often unstable under basic reaction conditions and can be readily converted back to the corresponding pyridine through the loss of the boronic acid group. This decomposition of the starting material leads to low product yields.[1][2]
Q2: What are the visual signs of catalyst deactivation in my reaction?
Several visual cues can indicate that your catalyst is no longer active:
-
Color Change: A common sign of catalyst decomposition is a change in the reaction mixture's color to black, which indicates the formation of palladium black, an inactive, precipitated form of palladium.
-
Stalled Reaction: If you are monitoring the reaction progress (e.g., by TLC or LC-MS), you may observe that the consumption of starting materials ceases before the reaction is complete.
-
Formation of Side Products: An increase in byproducts, such as the homocoupling of the boronic acid, can suggest that the desired cross-coupling pathway is being inhibited.[2]
Q3: How can I prevent catalyst poisoning by the pyridine nitrogen?
There are several effective strategies to mitigate catalyst poisoning:
-
Use of Bulky, Electron-Rich Ligands: Employing sterically hindered and electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can promote the desired catalytic cycle and reduce the inhibitory coordination of the pyridine nitrogen.
-
Use of Lewis Acid Additives: The addition of a Lewis acid can block the pyridine nitrogen by forming a complex, thus preventing it from poisoning the palladium catalyst. However, the choice and amount of Lewis acid must be carefully optimized, as it can also interfere with the reaction.[3]
-
Modify the Pyridine Ring: Introducing substituents on the pyridine ring, particularly at the position adjacent to the nitrogen, can sterically hinder its coordination to the catalyst.
Q4: What is a "slow-release" strategy, and how can it help my reaction?
A slow-release strategy involves using a more stable derivative of the pyridine boronic acid, such as a N-methyliminodiacetic acid (MIDA) boronate or a pinacol boronate .[4] These derivatives are more stable to the reaction conditions and slowly release the active boronic acid into the reaction mixture. This maintains a low concentration of the unstable boronic acid at any given time, which minimizes protodeboronation and other side reactions.[4]
Q5: My reaction is producing a significant amount of homocoupled product. What can I do to minimize this?
Homocoupling is often a result of oxygen in the reaction atmosphere or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. To minimize homocoupling:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.
-
Optimize Reaction Conditions: Adjusting the base, solvent, and temperature can sometimes disfavor the homocoupling pathway.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Solution | Expected Outcome |
| Catalyst Poisoning | Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos). | Increased reaction yield by promoting reductive elimination and preventing catalyst deactivation. |
| Add a Lewis acid additive (e.g., B(OMe)₃) to the reaction mixture. | Improved yield by blocking the pyridine nitrogen from coordinating to the palladium catalyst. Careful optimization is required. | |
| Protodeboronation of Boronic Acid | Convert the pyridine boronic acid to a more stable MIDA or pinacol boronate ester. | Higher yield due to the slow release of the boronic acid, minimizing its decomposition. |
| Use milder reaction conditions (e.g., weaker base, lower temperature). | Reduced rate of protodeboronation, leading to a better yield, although reaction times may be longer. | |
| Poor Quality Reagents | Purify the pyridine boronic acid and ensure all other reagents and solvents are pure and anhydrous. | Improved reproducibility and higher yields by removing potential catalyst poisons. |
Problem 2: Significant Homocoupling of Boronic Acid
| Potential Cause | Recommended Solution | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂). | Significant reduction in homocoupling products and an increase in the desired cross-coupled product. |
| Inefficient Precatalyst Reduction | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. | Minimized homocoupling that can occur during the in situ reduction of Pd(II) to Pd(0). |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems. | Identification of conditions that favor the cross-coupling pathway over homocoupling. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies, illustrating the impact of different strategies on the yield of Suzuki-Miyaura reactions with pyridine boronic acids. Note: Direct comparison between entries may be limited as reaction conditions can vary between different sources.
Table 1: Comparison of Pyridine Boronic Acid vs. Boronate Esters
| Entry | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-Pyridylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Low/Variable |
| 2 | 2-Pyridyl MIDA Boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >80% |
| 3 | 3-Pyridylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~70% |
| 4 | 3-Pyridyl Pinacol Boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | >90% |
Table 2: Effect of Different Palladium Catalyst Systems on the Coupling of 2-Pyridyl Boronic Acid Derivatives
| Entry | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | <20% |
| 2 | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | >85% |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | DME | ~60-70% |
| 4 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | >90% |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Pyridine MIDA Boronate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), pyridine MIDA boronate (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Loading: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 9:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Pyridine Boronic Acid
Impurities in commercially available pyridine boronic acids can contribute to catalyst poisoning. A simple purification can often improve reaction outcomes.
-
Dissolution: Dissolve the crude pyridine boronic acid in a minimal amount of a hot solvent (e.g., a mixture of water and a miscible organic solvent like ethanol).
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
improving the stability of 2,6-dimethoxypyridine-3-boronic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,6-dimethoxypyridine-3-boronic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound, like other boronic acids, are protodeboronation (hydrolysis) and oxidation.[1][2][3]
-
Protodeboronation: This is a hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. The rate of protodeboronation is highly dependent on the pH of the solution.[3] For heteroaromatic boronic acids, the speciation of the molecule (neutral, zwitterionic, or anionic) at a given pH plays a crucial role in its stability.[3][4][5]
-
Oxidative Deboronation: This pathway involves the oxidation of the carbon-boron bond, which can lead to the formation of the corresponding phenol (2,6-dimethoxy-3-hydroxypyridine) and boric acid. This process can be initiated by reactive oxygen species.[1][2] For some peptide boronic acids, oxidation is the major initial degradation pathway in aqueous buffers.[1]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: For solid this compound, storage at 2-8°C is recommended.[6][7] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to minimize degradation.[8] It is also recommended to store the compound in a tightly sealed container, protected from light and moisture.[1] For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon) can be beneficial.[9]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor influencing the stability of pyridine boronic acids. A study on the pH-rate profiles of various heteroaromatic boronic acids revealed that 3-pyridyl and 4-pyridyl boronic acids are very slow to undergo protodeboronation, with a half-life of over a week at 70°C and pH 12.[4][5] The stability of boronic acids is generally lowest near their pKa. For basic heteroaromatic boronic acids, the formation of a zwitterionic species at neutral pH can sometimes lead to rapid degradation, although this is more pronounced for 2-pyridyl boronic acid than for 3-pyridyl derivatives.[3][4][5]
Q4: Are there more stable derivatives of this compound that can be used in experiments?
A4: Yes, converting boronic acids into esters or stable adducts can significantly improve their stability.
-
Boronate Esters: Pinacol esters are commonly used to protect the boronic acid functionality. They are more stable than the free boronic acid but can still be susceptible to hydrolysis.[10]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are resistant to degradation on the benchtop.[3][11] They are designed for a "slow-release" of the active boronic acid under specific reaction conditions, which can be advantageous in cross-coupling reactions.[3]
-
Diethanolamine (DABO) Adducts: Complexation with diethanolamine forms air- and water-stable adducts that are easy to handle and store. These can be used directly in Suzuki-Miyaura coupling reactions in protic solvents, where they hydrolyze to release the boronic acid.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Suzuki-Miyaura coupling reaction | Degradation of this compound prior to or during the reaction. | - Use fresh or properly stored boronic acid. - Degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation. - Consider using a more stable derivative like a MIDA boronate or a diethanolamine adduct.[3][11] - Optimize the reaction pH. For some pyridine boronic acids, higher pH can increase stability against protodeboronation.[4][5] |
| Inconsistent experimental results | Instability of the boronic acid in the chosen solvent system. | - Prepare solutions of the boronic acid fresh before each experiment. - If using aqueous solutions, buffer the solution to a pH that maximizes stability. - For prolonged experiments, consider using a co-solvent system that minimizes water content, if compatible with the reaction. |
| Formation of 2,6-dimethoxypyridine as a byproduct | Protodeboronation of the starting material. | - This indicates hydrolytic cleavage of the C-B bond. Review the pH and water content of your reaction mixture. - Shorten the reaction time or lower the temperature if possible. - Employ a "slow-release" strategy using a MIDA boronate to maintain a low concentration of the free boronic acid.[3] |
| Difficulty in purifying the product due to boronic acid-related impurities | Incomplete reaction or degradation of the starting material. | - Ensure the boronic acid is of high purity before starting the reaction. Its quality can be checked by HPLC or NMR. - Optimize reaction conditions to drive the reaction to completion. - Consider using a boronic acid scavenger resin after the reaction to remove unreacted starting material and its byproducts. |
Quantitative Data on Boronic Acid Stability
| Compound | Condition | Half-life (t1/2) | Reference |
| 3-Pyridylboronic acid | pH 12, 70°C | > 1 week | [4][5] |
| 4-Pyridylboronic acid | pH 12, 70°C | > 1 week | [4][5] |
| 2-Pyridylboronic acid | pH 7, 70°C | ≈ 25-50 seconds | [4][5] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by 1H NMR Spectroscopy
This protocol is adapted from the methodology described for studying the protodeboronation of heteroaromatic boronic acids.[4][5]
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or a mixture). The concentration should be high enough for clear NMR signals (e.g., 10-20 mM).
-
Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, 9, 12) using appropriate buffer systems (e.g., acetate, phosphate, borate).
-
If studying the effect of different solvents, prepare solutions of the boronic acid in the desired deuterated organic solvents.
-
-
NMR Sample Preparation:
-
In an NMR tube, mix a known volume of the boronic acid stock solution with a known volume of the desired buffer or solvent.
-
Add an internal standard with a known concentration (e.g., DSS or TMSP) for quantitative analysis. The internal standard should have a resonance that does not overlap with the analyte or expected degradation product signals.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum at time zero (t=0).
-
Store the NMR tube at a controlled temperature (e.g., 25°C or a higher temperature to accelerate degradation if desired).
-
Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every hour, every 24 hours, or as needed depending on the observed rate of degradation).
-
-
Data Analysis:
-
Integrate the signals corresponding to a non-exchangeable proton on the pyridine ring of this compound and a proton of the internal standard.
-
Calculate the concentration of the boronic acid at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the boronic acid versus time to determine the degradation kinetics.
-
Protocol 2: HPLC Method for Assessing the Purity and Stability of this compound
This protocol outlines a general approach for developing an HPLC method for boronic acids.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column is a common starting point.
-
-
Mobile Phase Preparation:
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-280 nm).
-
Gradient: A typical starting gradient could be 5-95% B over 20 minutes, followed by a hold and re-equilibration. This will need to be optimized for the specific separation.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the desired solvent (e.g., water, buffer at a specific pH, or organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Store the solution under the desired conditions (e.g., specific temperature and light exposure).
-
At various time points, withdraw an aliquot, dilute if necessary, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak over time.
-
Identify any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of the remaining boronic acid at each time point.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for monitoring the stability of this compound.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Dimethoxy-3-pyridineboronic acid = 95 221006-70-8 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Troubleshooting Homocoupling of 2,6-Dimethoxypyridine-3-boronic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction involving 2,6-dimethoxypyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the undesired homocoupling byproduct.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl. This consumes your starting material and complicates the purification of your desired cross-coupled product. Pyridine boronic acids, in particular, can be susceptible to this side reaction due to their electronic properties and potential instability.
Q2: What are the main causes of homocoupling in my Suzuki-Miyaura reaction?
A2: The primary culprits for homocoupling are:
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Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][2][3]
-
Use of Pd(II) Pre-catalysts: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is not efficient or complete, the remaining Pd(II) can drive the homocoupling side reaction.
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Inappropriate Reaction Conditions: Factors such as the choice of base, solvent, temperature, and ligand can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Q3: How do the 2,6-dimethoxy substituents on the pyridine ring affect the reaction?
A3: The two methoxy groups are electron-donating, which increases the electron density on the pyridine ring. This can have two main effects:
-
Increased Reactivity: Generally, electron-rich boronic acids are favored in Suzuki-Miyaura couplings.
-
Increased Lewis Basicity: The electron-donating groups also increase the Lewis basicity of the pyridine nitrogen. This can lead to stronger coordination with the palladium catalyst, potentially inhibiting the catalytic cycle and making the choice of ligand and conditions more critical to avoid side reactions.
Q4: Can the pyridine nitrogen itself cause problems?
A4: Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive catalyst species, which may favor side reactions like homocoupling. The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues leading to the excessive homocoupling of this compound.
Problem 1: Significant Formation of the Homocoupling Product
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
| Potential Cause | Suggested Solution | Rationale |
| Oxygen in the Reaction Mixture | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).- Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.- Maintain a positive pressure of inert gas throughout the reaction. | Oxygen promotes the formation of Pd(II) species from the active Pd(0) catalyst, which in turn catalyzes the homocoupling of boronic acids.[1][2][3] |
| Presence of Palladium(II) Species | - Use a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).- If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider adding a mild reducing agent, such as potassium formate, to facilitate the in situ reduction to Pd(0). | Homocoupling can occur during the activation of Pd(II) precatalysts. Using a direct Pd(0) source or ensuring complete reduction minimizes the concentration of free Pd(II). |
| Inappropriate Ligand | - Use bulky, electron-rich phosphine ligands that promote the reductive elimination step and disfavor side reactions. Ligands such as SPhos, XPhos, or RuPhos are often effective for challenging substrates. | Bulky ligands can sterically hinder the formation of palladium species that lead to homocoupling and can also mitigate catalyst inhibition by the pyridine nitrogen. |
| Suboptimal Base | - The choice of base is critical for activating the boronic acid. For pyridine boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like NaHCO₃.- The base also influences the acid-base equilibrium in the reaction, which can affect selectivity. | The base facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step. An unsuitable base may not efficiently activate the boronic acid, leading to side reactions. |
| Unsuitable Solvent | - A solvent screen with solvents like dioxane, toluene, or DMF may be necessary to ensure all reactants are fully dissolved at the reaction temperature.- The addition of water can sometimes be beneficial, but its effect can be substrate-dependent. | Poor solubility can lead to incomplete reactions and the promotion of side reactions. The solvent also plays a role in the stability of intermediates in the catalytic cycle. |
| High Reaction Temperature | - Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. While higher temperatures can increase the reaction rate, they can also promote side reactions. | Lowering the temperature can sometimes reduce the rate of side reactions more significantly than the desired cross-coupling. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for your specific coupling partner.
Reaction Setup Workflow
Caption: General workflow for setting up the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of the desired product versus the homocoupling byproduct. This data is illustrative and based on general principles for challenging Suzuki-Miyaura couplings.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Dioxane/H₂O | 100 | 45 | 30 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 80 | 85 | <5 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 60 | 15 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 80 | 90 | <3 |
| 5 | Pd(OAc)₂ (2) + KCOOH | SPhos (2) | K₃PO₄ | Dioxane | 80 | 80 | <5 |
Note: The yields presented are hypothetical and for comparative purposes to illustrate the impact of changing reaction conditions. Optimal conditions should be determined experimentally.
By systematically addressing the factors outlined in this guide, researchers can significantly reduce the incidence of homocoupling and improve the efficiency of their Suzuki-Miyaura cross-coupling reactions with this compound.
References
Technical Support Center: Anhydrous Suzuki Coupling of Heteroaryl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions often necessary for the Suzuki coupling of heteroaryl boronic acids?
A1: Anhydrous conditions are frequently employed to mitigate several challenges associated with heteroaryl boronic acids. The primary reason is to prevent protodeboronation, a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heteroarene and reducing the yield of the desired coupled product.[1] Heteroaryl boronic acids, particularly those with π-deficient rings or Lewis basic nitrogen atoms, are highly susceptible to this decomposition pathway in the presence of water and base.[1][2] Furthermore, anhydrous conditions can be crucial when using boronic esters, as it prevents their hydrolysis back to the more labile boronic acids.[3][4][5]
Q2: What are the most common causes of low or no yield in anhydrous Suzuki couplings of heteroaryl boronic acids?
A2: Several factors can contribute to poor outcomes in these reactions:
-
Protodeboronation: Even under nominally anhydrous conditions, trace amounts of water can lead to the decomposition of the heteroaryl boronic acid.[1]
-
Catalyst Deactivation: Lewis basic heteroatoms (like pyridine nitrogen) in the boronic acid or the coupling partner can coordinate to the palladium catalyst, leading to its deactivation.[2] Oxygen can also oxidize the active Pd(0) catalyst.[1]
-
Poor Solubility: Heteroaromatic compounds can have poor solubility in common organic solvents, especially under anhydrous conditions, leading to heterogeneous reaction mixtures and slow reaction rates.[2]
-
Inefficient Transmetalation: The transfer of the heteroaryl group from boron to palladium can be slow, particularly for electron-deficient heterocycles.[1]
-
Base-Related Issues: The choice and stoichiometry of the base are critical. Some bases may not be soluble enough or may promote side reactions. For instance, an excess of a strong base like potassium trimethylsilanolate (TMSOK) can inhibit the catalyst.[2]
Q3: When should I use a heteroaryl boronic ester instead of a boronic acid?
A3: Heteroaryl boronic esters, such as neopentyl or pinacol esters, are often preferred over their corresponding boronic acids to enhance stability and reduce protodeboronation.[6] They are generally more robust and less prone to decomposition. Recent studies have shown that using neopentyl heteroarylboronic esters under anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can lead to significantly improved reaction rates and yields.[3][7][8][9]
Q4: What is the role of additives like trimethyl borate in these reactions?
A4: Trimethyl borate can have several beneficial effects in anhydrous Suzuki couplings of heteroaryl boronic esters:[2][7][8][9]
-
Solubilization: It aids in solubilizing the in situ-generated boronate complexes, leading to a more homogeneous reaction mixture.[2]
-
Prevention of Catalyst Poisoning: It can attenuate the Lewis basicity of the heteroaromatic units, thereby mitigating catalyst deactivation.[2]
-
Buffering Effect: It can buffer the inhibitory effect of excess strong base, such as TMSOK.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Protodeboronation of Heteroaryl Boronic Acid/Ester | - Ensure strictly anhydrous conditions. Dry solvents and reagents thoroughly. - Use a more stable boronic ester derivative (e.g., neopentyl ester) instead of the boronic acid.[3][7][8][9] - Add a Lewis acid additive like trimethyl borate to stabilize the boronic ester.[2] |
| Catalyst Deactivation | - Thoroughly degas all solvents to remove oxygen.[1] - Use a pre-formed Pd(0) catalyst or a modern precatalyst that reliably forms the active species.[1] - If catalyst poisoning by a Lewis basic heterocycle is suspected, consider using a ligand that can better stabilize the palladium center or an additive like trimethyl borate.[2] |
| Poor Reagent Solubility | - Screen different anhydrous solvents (e.g., dioxane, THF, DME).[2] - Consider using a soluble base like potassium trimethylsilanolate (TMSOK).[3][7][8][9] - The addition of trimethyl borate can improve the solubility of boronate complexes.[2] |
| Inefficient Transmetalation | - Optimize the base. A stronger, soluble base like TMSOK can facilitate this step.[3][5] - Increase the reaction temperature cautiously, as excessive heat can cause catalyst decomposition.[1] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | - Improve the degassing procedure for all solvents and reagents.[1] - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Use of a Pd(II) Precatalyst | - Consider using a Pd(0) source to minimize the side reactions that can occur during the in situ reduction of Pd(II).[1] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the anhydrous Suzuki coupling of heteroaryl boronic esters.
Table 1: Effect of Trimethyl Borate on Reaction Yield
Reaction Conditions: Neopentyl 5-pyrimidyl-boronic ester, 1-bromo-4-fluorobenzene, Pd-precatalyst, TMSOK, 1,4-dioxane.
| Entry | Trimethyl Borate (equiv) | Yield (%) |
| 1 | 0.0 | 0 |
| 2 | 0.6 | 100 |
| 3 | 1.2 | 100 |
| 4 | 2.4 | 100 |
(Data sourced from literature reports.)[2]
Table 2: Comparison of Yields for Anhydrous Suzuki Coupling of Various Heteroaryl Boronic Esters
Reaction Conditions: Heteroaryl neopentylboronic ester (1.1 equiv), aryl halide (1.0 equiv), Pd-precatalyst, TMSOK, trimethyl borate, DME or 1,4-dioxane, 3h.
| Entry | Heteroaryl Boronic Ester | Aryl Halide | Product Yield (%) |
| 1 | 5-Pyrimidyl | 1-Bromo-4-fluorobenzene | 77 |
| 2 | 4-Pyridyl | 1-Bromo-4-fluorobenzene | 70 |
| 3 | 2-Pyrazinyl | 1-Bromo-4-fluorobenzene | 75 |
| 4 | 5-Pyrimidyl | 2-Bromopyridine | 72 |
(Data represents isolated yields from published studies.)[2]
Experimental Protocols
General Procedure for Anhydrous Suzuki-Miyaura Cross-Coupling of Heteroaryl Neopentylboronic Esters
This protocol is a general guideline based on successful literature procedures for the anhydrous coupling of heteroaryl neopentylboronic esters using TMSOK and trimethyl borate.[2][3][4]
Materials:
-
Heteroaryl neopentylboronic ester
-
Aryl or heteroaryl halide
-
Palladium precatalyst (e.g., Pd(OAc)₂, a Buchwald precatalyst)
-
Ligand (if required by the precatalyst)
-
Potassium trimethylsilanolate (TMSOK)
-
Trimethyl borate
-
Anhydrous solvent (e.g., 1,4-dioxane or DME)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the heteroaryl neopentylboronic ester (1.1-1.5 equivalents), aryl halide (1.0 equivalent), palladium precatalyst (typically 1-5 mol%), and ligand (if necessary) to a Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or DME) to the flask via syringe.
-
Additive Addition: Add trimethyl borate (typically 1.0-3.0 equivalents) to the reaction mixture via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.
-
Base Addition: In a separate flask, dissolve potassium trimethylsilanolate (TMSOK) (typically 1.5-2.5 equivalents) in the anhydrous solvent. Add the TMSOK solution to the reaction mixture dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress by TLC, GC, or LC-MS. Reaction times are typically in the range of 1-3 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart to diagnose and resolve common causes of low product yield.
Key Components for a Successful Anhydrous Suzuki Coupling
Caption: Essential components for a robust anhydrous Suzuki coupling reaction setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stork: Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate [storkapp.me]
- 9. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biaryl Synthesis Using 2,6-Dimethoxypyridine-3-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-dimethoxypyridine-3-boronic acid in biaryl synthesis. The following information is designed to help you minimize impurities, optimize reaction conditions, and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound, offering potential causes and actionable solutions.
Q1: Why is the yield of my Suzuki-Miyaura coupling reaction consistently low?
A1: Low yields with this compound can stem from several factors, often related to the inherent properties of 2-pyridylboronic acids. Key areas to investigate include:
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Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1] This is particularly prevalent with electron-deficient heteroaryl boronic acids, especially in the presence of aqueous bases.
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species. This is a known challenge for 2-substituted pyridine derivatives in cross-coupling reactions.
-
Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium can be sluggish for electron-deficient heteroaryl boron compounds.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may require careful optimization.
Troubleshooting Steps:
-
Consider using more stable boronic esters (e.g., pinacol esters) to minimize protodeboronation.
-
Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and mitigate catalyst deactivation.
-
Screen different bases; sometimes a weaker base or anhydrous conditions can reduce the rate of protodeboronation.
-
Ensure all reagents are pure and solvents are rigorously degassed to prevent catalyst poisoning.
Q2: I am observing a significant amount of a homocoupled byproduct of this compound. How can I minimize this?
A2: The formation of a biaryl product from the coupling of two molecules of the boronic acid is a common impurity. This is often caused by the presence of oxygen.
Troubleshooting Steps:
-
Improve Degassing: Ensure your reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to the active Pd(0) species can sometimes promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce this side reaction.
Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do?
A3: Incomplete conversion can be due to several factors, including poor solubility of reagents or an insufficiently active catalyst system.
Troubleshooting Steps:
-
Optimize Solvent System: Ensure all reactants are soluble at the reaction temperature. A mixture of solvents, such as dioxane/water or toluene/ethanol/water, can sometimes improve solubility and reaction rates.
-
Increase Temperature: Cautiously increasing the reaction temperature may improve the rate. However, be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.
-
Screen Catalysts and Ligands: For challenging substrates, it may be necessary to screen a panel of palladium catalysts and ligands to find a more active system. For instance, palladium-P(tBu)₃ or palladium-SPhos systems are often effective for Suzuki couplings.
Q4: I am having difficulty purifying my desired biaryl product from the reaction mixture. What are some common impurities to look out for?
A4: Besides the homocoupled boronic acid, other common impurities include:
-
Protodeboronated starting material: (2,6-dimethoxypyridine)
-
Dehalogenated starting material: (from your coupling partner)
-
Residual catalyst and ligands.
Purification Tips:
-
An acid-base workup can sometimes help remove unreacted boronic acid.
-
Flash column chromatography is typically required for purification. Careful selection of the solvent system is crucial to achieve good separation.
Data Presentation
The following tables summarize general conditions that have been found to be effective for the Suzuki-Miyaura coupling of challenging 2-pyridylboronic acid derivatives. These can serve as a starting point for the optimization of your reaction with this compound.
Table 1: Effect of Catalyst and Base on the Suzuki-Miyaura Coupling of 2-Pyridyl Boronates with Aryl Bromides
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Phosphite Ligand | KF | Dioxane | 110 | 82 |
| 2 | Pd₂(dba)₃ | Phosphite Ligand | K₃PO₄ | Dioxane | 110 | 74 |
| 3 | Pd₂(dba)₃ | Phosphine Oxide Ligand | KF | Dioxane | 110 | 91 |
| 4 | Pd₂(dba)₃ | Phosphine Oxide Ligand | K₃PO₄ | Dioxane | 110 | 82 |
Data adapted from a study on lithium triisopropyl 2-pyridylboronates.[2]
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling of Halopurines with Arylboronic Acids
| Entry | Arylboronic Acid Type | Solvent System | Conditions | Outcome |
| 1 | Electron-rich | Toluene (anhydrous) | Method A | Smooth reaction |
| 2 | Electron-deficient | DME/H₂O | Method B | Increased yield |
| 3 | Alkenylboronic acid | DME/H₂O | Method B | Increased yield |
Data adapted from a study on the coupling of halopurines.[3] This illustrates the importance of tailoring the solvent system to the electronic nature of the coupling partners.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This should be considered a starting point and may require optimization for your specific substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate key aspects of the biaryl synthesis process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for common experimental issues.
Caption: Relationship between reaction conditions and common side products.
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 2,6-Dimethoxypyridine-3-boronic Acid and Its Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Core Comparison: Reactivity vs. Stability
The fundamental trade-off between a boronic acid and its pinacol ester lies in the balance between reactivity and stability.
-
2,6-Dimethoxypyridine-3-boronic Acid : As a boronic acid, this reagent is generally more reactive and can lead to faster reaction times in Suzuki couplings. This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of stability. Boronic acids, particularly heteroaromatic ones, can be susceptible to decomposition pathways such as protodeboronation, especially under aqueous basic conditions, which can affect their shelf-life and reproducibility.
-
This compound Pinacol Ester : The pinacol ester offers significantly enhanced stability.[1] Boronate esters are often crystalline solids that are easier to handle, purify, and store over long periods.[1] This stability makes them particularly suitable for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this stability is potentially lower reactivity, which might necessitate longer reaction times or more forcing conditions to achieve comparable yields to the parent boronic acid.
Quantitative Performance Comparison
The following table presents representative data for Suzuki-Miyaura couplings of this compound and its pinacol ester with a common coupling partner, 4-bromoanisole. It is important to note that these data points are derived from typical reaction conditions and yields reported for similar pyridine boronic acids and their esters, and do not represent a direct side-by-side comparison under identical conditions.
| Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Dioxane/H₂O | 100 | 4 | ~85-95 |
| This compound pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | ~80-90 |
Experimental Workflow and Methodologies
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Solvent and Base Addition : The flask is evacuated and backfilled with argon three times. Dioxane (5 mL) is added, followed by a 2 M aqueous solution of sodium carbonate (2.0 mL).
-
Reaction Execution : The reaction mixture is heated to 100 °C and stirred vigorously for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-2,6-dimethoxypyridine.
Protocol 2: Suzuki Coupling of this compound Pinacol Ester with 4-Bromoanisole
-
Reaction Setup : In a microwave vial, combine this compound pinacol ester (1.5 mmol), 4-bromoanisole (1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol), and potassium phosphate (3.0 mmol).
-
Solvent Addition : The vial is sealed, evacuated, and backfilled with argon. A degassed mixture of dioxane (4 mL) and water (1 mL) is added via syringe.
-
Reaction Execution : The reaction mixture is heated to 110 °C and stirred for 12 hours.
-
Workup : After cooling to room temperature, the mixture is filtered through a pad of Celite®, washing with ethyl acetate (20 mL). The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification : The solvent is evaporated in vacuo, and the residue is purified by flash column chromatography to yield the 3-(4-methoxyphenyl)-2,6-dimethoxypyridine product.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling depends on the specific requirements of the synthesis.
-
Choose this compound when higher reactivity and shorter reaction times are desired, and the stability of the reagent is not a primary concern, for instance, in single-step syntheses where the boronic acid can be used shortly after preparation or purchase.
-
Choose this compound pinacol ester when stability, ease of handling, and long-term storage are critical.[1] This is often the preferred choice in complex, multi-step synthetic routes, medicinal chemistry programs, and automated synthesis platforms where reproducibility and reagent robustness are paramount.
Ultimately, the superior stability and handling characteristics of the pinacol ester often make it a more practical choice for many applications in drug discovery and development, despite the potentially higher intrinsic reactivity of the parent boronic acid.
References
Navigating the Synthesis of 2,6-Dimethoxypyridine Derivatives: A Comparative Guide to Cross-Coupling Alternatives Beyond Suzuki
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. While the Suzuki-Miyaura cross-coupling reaction is a well-established and powerful tool, its application to specific heterocyclic systems, such as 2,6-dimethoxypyridine derivatives, can present challenges. This guide provides an objective comparison of alternative cross-coupling methodologies, offering a toolkit of synthetic strategies complete with experimental data and detailed protocols to empower the modern chemist.
The electron-rich nature of the 2,6-dimethoxypyridine core can influence the efficiency and outcome of cross-coupling reactions. Therefore, exploring a range of catalytic systems is crucial for optimizing the synthesis of target molecules. This guide delves into the practical application of several key alternatives to the Suzuki coupling: Stille, Negishi, Buchwald-Hartwig, Kumada, Sonogashira, and Hiyama couplings, alongside a brief consideration of C-H activation strategies.
Comparative Analysis of Cross-Coupling Methods
The choice of a cross-coupling method is dictated by a multitude of factors including substrate scope, functional group tolerance, reaction conditions, and the availability and toxicity of reagents. The following sections provide a comparative overview of the performance of each method with a focus on their application to pyridine-containing scaffolds.
Quantitative Data Summary
The following table summarizes available quantitative data for the application of various cross-coupling methods to pyridine derivatives, with a focus on substrates relevant to 2,6-dimethoxypyridine. It is important to note that direct experimental data for 2,6-dimethoxypyridine itself is limited in the literature for some of these reactions; in such cases, data from structurally similar or relevant pyridine derivatives is presented to provide a comparative context.
| Coupling Method | Substrate (Pyridine Derivative) | Coupling Partner | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Stille | 2-Bromopyridine | (Tributylstannyl)furan | Pd(PPh₃)₄ | - | Toluene | 125 | High (not specified) | General Protocol |
| Negishi | 2-Bromopyridine | Aryl-ZnCl | Pd(PPh₃)₄ | - | THF | 60-70 | 40-70 | [1] |
| Buchwald-Hartwig | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [2] |
| Kumada | Not specified for dimethoxypyridine | Aryl-MgBr | Ni or Pd complexes | - | THF or Ether | RT - reflux | Moderate to Good | General Information |
| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst | Amine base | Various | RT - 100 | Good | [3][4] |
| Hiyama | 2-Trimethylsilylpyridine | Aryl bromides/chlorides | Pd(OAc)₂ / CataXCium A | TBAF | Dioxane | 100 | Good | [5] |
| C-H Arylation | 2,6-Dimethoxypyridine | Benzene | Pd(OAc)₂ / 1,10-phenanthroline | Ag₂CO₃ | Pyridine | 150 | Low TON (1.7) | Internal Analysis |
TON: Turnover Number
Visualizing the Catalytic Cycles
To facilitate a deeper understanding of the mechanistic underpinnings of these transformations, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the Suzuki reaction and its key alternatives.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the key cross-coupling reactions discussed. These protocols are based on literature procedures for pyridine derivatives and should be adapted and optimized for specific 2,6-dimethoxypyridine substrates.
Stille Coupling: General Protocol
The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents. However, the toxicity of tin compounds is a significant drawback.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the halo-2,6-dimethoxypyridine (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF, or dioxane).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 125 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. To remove tin byproducts, an aqueous solution of KF is often added, and the mixture is stirred vigorously for several hours. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Negishi Coupling: General Protocol[1]
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoborons and less toxic than organostins. They are, however, sensitive to air and moisture.
-
Preparation of Organozinc Reagent: The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). Alternatively, functionalized organozinc reagents can be prepared directly from organic halides and activated zinc.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, the halo-2,6-dimethoxypyridine (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in an anhydrous solvent (typically THF).
-
Reaction Conditions: The freshly prepared organozinc reagent (1.2-2.0 equiv.) is added to the reaction mixture. The reaction is then stirred at room temperature or heated (e.g., 60-70 °C) until completion.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
Buchwald-Hartwig Amination: Protocol for 2-Bromopyridines[2]
This reaction is a powerful method for the formation of C-N bonds and is particularly relevant for the synthesis of amino-substituted pyridine derivatives.
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine the 2-bromo-6-methoxypyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., dppp, 1.5-7.5 mol%), and a strong base (e.g., NaOtBu, 1.2-2.0 equiv.) in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: The sealed tube is heated to a temperature of around 80-110 °C for a specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the aminated product.
Concluding Remarks
While the Suzuki coupling remains a dominant force in cross-coupling chemistry, a thorough understanding of alternative methodologies is indispensable for the modern synthetic chemist, particularly when dealing with challenging substrates like 2,6-dimethoxypyridine derivatives. The Stille, Negishi, and Buchwald-Hartwig reactions, among others, offer a diverse array of reactivity profiles and functional group tolerances.
The selection of the optimal cross-coupling strategy will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired process efficiency. This guide serves as a starting point for researchers to navigate these choices, providing the foundational knowledge and practical protocols necessary to expand their synthetic repertoire and accelerate the discovery and development of novel chemical entities. Further optimization of the presented protocols for specific 2,6-dimethoxypyridine derivatives is encouraged to achieve the best possible outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
A Comparative Guide: Stille vs. Suzuki Coupling for the Synthesis of Dimethoxy-Biarylpyridines
For researchers and professionals in drug development and materials science, the efficient synthesis of biarylpyridine scaffolds is of paramount importance. Among the array of cross-coupling reactions available, the palladium-catalyzed Stille and Suzuki-Miyaura couplings are two of the most robust and frequently employed methods for forging carbon-carbon bonds. This guide provides an objective comparison of these two indispensable reactions for the synthesis of a specific, yet representative, class of compounds: dimethoxy-biarylpyridines. We present a summary of experimental data, detailed reaction protocols, and visual diagrams of the catalytic cycles and workflows to assist chemists in selecting the optimal synthetic strategy.
Data Presentation: Stille vs. Suzuki Coupling
The following tables summarize key quantitative data for representative Stille and Suzuki coupling reactions for the synthesis of dimethoxy-biarylpyridines. These examples are collated to provide a direct comparison of their performance under typical conditions.
Table 1: Suzuki-Miyaura Coupling Data for Dimethoxy-Biarylpyridine Synthesis
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Bromopyridine | 2,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 92 | |
| 2 | 3-Bromopyridine | 2,6-Dimethoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 | [1] |
| 3 | 4-Chloropyridine | 3,5-Dimethoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 78 | [1] |
| 4 | 2-Iodopyridine | 2,5-Dimethoxyphenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 8 | 95 | [2] |
Table 2: Stille Coupling Data for Dimethoxy-Biarylpyridine Synthesis
| Entry | Pyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Bromopyridine | Tributyl(2,4-dimethoxyphenyl)stannane | Pd(PPh₃)₄ (4) | - | LiCl | Toluene | 110 | 12 | 91 | [3] |
| 2 | 3-Iodopyridine | Trimethyl(2,6-dimethoxyphenyl)stannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | - | THF | 65 | 16 | 85 | [4] |
| 3 | 4-Bromopyridine | Tributyl(3,5-dimethoxyphenyl)stannane | PdCl₂(PPh₃)₂ (5) | - | CuI | NMP | 100 | 24 | 82 | [3] |
| 4 | 2-Bromopyridine | Tributyl(2,5-dimethoxyphenyl)stannane | Pd(OAc)₂ (2) | - | - | DMF | 100 | 6 | 89 | [5] |
Experimental Protocols
Detailed methodologies for representative Suzuki and Stille coupling reactions are provided below.
Suzuki Coupling: Synthesis of 2-(2,4-Dimethoxyphenyl)pyridine
This protocol is adapted from typical Suzuki-Miyaura reaction conditions.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), 2,4-dimethoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.5 mmol, 2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Evacuate the flask and backfill with argon three times. Add a degassed 4:1:1 mixture of toluene/ethanol/water (10 mL) via syringe.
-
Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure dimethoxy-biarylpyridine.
Stille Coupling: Synthesis of 2-(2,4-Dimethoxyphenyl)pyridine
This protocol is based on established Stille coupling procedures.[3]
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-bromopyridine (1.0 mmol, 1.0 equiv.) and tributyl(2,4-dimethoxyphenyl)stannane (1.1 mmol, 1.1 equiv.) in anhydrous toluene (10 mL).
-
Additive and Catalyst: Add lithium chloride (3.0 mmol, 3.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%).
-
Degassing: Degas the solution by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 110 °C under argon and stir for 12 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer of the filtrate, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired product.
Visualization of Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for both coupling reactions and a comparison of their general experimental workflows.
Discussion and Conclusion
Both Stille and Suzuki couplings are highly effective for synthesizing dimethoxy-biarylpyridines, often providing excellent yields.[3] The choice between them typically depends on several factors beyond the final yield.
Suzuki Coupling:
-
Advantages: The primary advantage of the Suzuki coupling lies in the low toxicity and environmental impact of the boronic acid reagents and their byproducts.[6] Boronic acids are often commercially available, stable solids, simplifying handling and setup.
-
Disadvantages: A notable challenge, particularly in pyridine synthesis, is the potential for the nitrogen-containing product to coordinate with the palladium catalyst, which can lead to decreased catalytic activity and lower yields.[5][7] The reaction is also sensitive to the choice of base and solvent, often requiring careful optimization.
Stille Coupling:
-
Advantages: Stille coupling is known for its broad functional group tolerance and is often less sensitive to the specific reaction conditions compared to Suzuki coupling. The organostannane reagents are generally stable to air and moisture.[4] In some cases, Stille coupling can provide better yields where Suzuki coupling is sluggish, especially with sterically hindered substrates.
-
Disadvantages: The most significant drawback is the high toxicity of the organotin reagents and byproducts.[5] The removal of these tin-containing impurities from the final product can be challenging and often requires specific workup procedures, such as a potassium fluoride wash, and meticulous purification.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Negishi Coupling as a Superior Alternative for the Synthesis of 2,6-Dimethoxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings, core scaffolds in numerous pharmaceuticals and functional materials, is a cornerstone of modern synthetic chemistry. Among the various methodologies, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability. This guide provides an in-depth comparison of the Negishi coupling with other prevalent methods—Suzuki, Stille, and Buchwald-Hartwig amination—for the synthesis of 2,6-dimethoxypyridine derivatives. We present a critical evaluation of their performance based on experimental data, alongside detailed protocols to facilitate practical application.
Performance Comparison of Cross-Coupling Reactions
The choice of a cross-coupling methodology for the synthesis of 2,6-disubstituted pyridine derivatives is contingent on several factors, including the desired substituent, required reaction conditions, and tolerance of other functional groups. The Negishi coupling often emerges as a powerful tool due to its high yields, mild reaction conditions, and excellent functional group tolerance.[1]
| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Negishi | 2-Bromopyridine | Aryl/Alkyl-ZnCl | Pd(PPh₃)₄ | - | THF | 65 | 16 | ~80-95 |
| Suzuki-Miyaura | 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | High |
| Suzuki-Miyaura | 2-Chloro-6-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 82-99[2] |
| Stille | 2,6-Dichloropyridine | (Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 110 | 16 | Moderate-High |
| Buchwald-Hartwig | 2,6-Dimethoxypyridine | Aliphatic amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 0.5 | 93 (monoamination)[3] |
Table 1: Comparison of Cross-Coupling Reactions for Pyridine Derivatives. This table summarizes typical reaction conditions and yields for different palladium-catalyzed cross-coupling reactions on pyridine substrates, highlighting the competitive performance of the Negishi coupling. Data is compiled from various sources to provide a comparative overview.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these synthetic methods. Below are representative procedures for each of the discussed coupling reactions.
Negishi Coupling
This protocol describes a general procedure for the Negishi coupling of a halogenated pyridine with an organozinc reagent.[4]
Materials:
-
Halogenated pyridine (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)
-
Organozinc reagent (e.g., Aryl- or Alkylzinc chloride) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst.
-
Add the halogenated pyridine to the flask.
-
Dissolve the reagents in anhydrous THF.
-
Slowly add the organozinc reagent solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 16 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The following protocol is for the Suzuki-Miyaura coupling of a dihalopyridine.[5]
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (e.g., p-methoxyphenylboronic acid) (2.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Toluene and Water (2:1 mixture)
Procedure:
-
In a round-bottom flask, combine 2,6-dichloropyridine, the arylboronic acid, palladium catalyst, and base.
-
Add the toluene and water solvent mixture.
-
Heat the mixture at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Stille Coupling
This procedure outlines the Stille coupling of a dihalopyridine with an organotin reagent.[5]
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Organotin reagent (e.g., (tributylstannyl)thiophene) (2.2 equiv)
-
Palladium catalyst system (e.g., Pd₂(dba)₃ and P(o-tol)₃) (2 mol% and 4 mol%, respectively)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 2,6-dichloropyridine and the organotin reagent in freshly distilled toluene.
-
Subject the mixture to three pump-purge cycles with argon.
-
Add the palladium catalyst and ligand under argon and seal the tube.
-
Stir the reaction mixture at 110 °C for 16 hours.
-
After cooling, evaporate the solvent and purify the residue by silica column chromatography.
Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide.[6]
Materials:
-
Aryl halide (e.g., 2-chloro-6-methoxypyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and Xantphos)
-
Strong base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In an oven-dried glovebox, charge a vial with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and a stir bar.
-
Add the amine and anhydrous toluene.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (can be as short as 30 minutes)[3].
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction and partition between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by chromatography.
Visualizing the Synthetic Pathways
To better illustrate the relationships between these synthetic strategies, the following diagrams outline the general workflows.
Figure 1. Comparative workflow of cross-coupling reactions for pyridine functionalization.
Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
While Suzuki, Stille, and Buchwald-Hartwig reactions are all valuable tools for the synthesis of pyridine derivatives, the Negishi coupling presents a compelling alternative, particularly for substrates sensitive to harsh conditions or those requiring high functional group tolerance. The use of organozinc reagents, which are more reactive than organoboranes (Suzuki) and less toxic than organostannanes (Stille), allows for efficient coupling under mild conditions.[7] For the synthesis of 2,6-dimethoxypyridine derivatives, where catalyst inhibition can be a concern, the robust nature of the Negishi coupling makes it an excellent choice for achieving high yields and purity. Researchers should consider the specific requirements of their target molecule, including functional group compatibility and desired reaction scale, when selecting the most appropriate cross-coupling strategy.
References
A Comparative Guide to the Use of 2,6-Dimethoxypyridine-3-boronic Acid and its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the choice of the organoboron reagent. This guide provides an objective comparison between 2,6-dimethoxypyridine-3-boronic acid and its corresponding trifluoroborate salt, two valuable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. This comparison is supported by experimental data on the stability of related compounds and detailed experimental protocols for their application.
Key Performance Indicator: Stability
The primary advantage of potassium organotrifluoroborate salts over their corresponding boronic acids lies in their enhanced stability. Boronic acids, particularly heteroaryl boronic acids like this compound, are often susceptible to decomposition over time through processes like protodeboronation. This degradation can lead to inconsistent reaction yields and the need for fresh reagent for optimal results. Trifluoroborate salts, in contrast, are generally more stable, crystalline solids that are less prone to degradation during storage.
Table 1: Conversion Yield of Fresh vs. Aged Heteroarylboronic Acids to Potassium Heteroaryltrifluoroborates
| Heteroarylboronic Acid | Yield from Fresh Boronic Acid (%) | Yield from Aged Boronic Acid (%) |
| Furan-2-ylboronic acid | 91 | 31 |
| Thiophen-2-ylboronic acid | 85 | 45 |
| Pyridine-3-ylboronic acid | 93 | 68 |
| 4-Methylthiophen-2-ylboronic acid | 95 (from recrystallized) | 69 (as received) |
Data synthesized from Molander, G. A., & Ellis, N. Acc. Chem. Res. 2007, 40, 275-286.[1]
This data strongly suggests that storing the more stable trifluoroborate salt is advantageous for reproducibility and efficiency in Suzuki-Miyaura coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling
Both this compound and its trifluoroborate salt are effective reagents in Suzuki-Miyaura cross-coupling reactions. The trifluoroborate salt is believed to act as a protected form of the boronic acid, which is slowly released in situ under the reaction conditions. This slow-release mechanism can sometimes be advantageous in minimizing side reactions.
While a direct head-to-head yield comparison for the coupling of a specific substrate with this compound versus its trifluoroborate salt under identical conditions is not available in the reviewed literature, the superior stability of the trifluoroborate salt implies more reliable and reproducible yields, especially when using starting materials that have not been freshly prepared.
The 2,6-dimethoxypyridine moiety is a key structural motif in various biologically active molecules, including kinase inhibitors. The use of these boronic acid derivatives allows for the efficient construction of complex biaryl structures that are central to the activity of these therapeutic agents.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura cross-coupling reaction using either a generic heteroaryl boronic acid or a potassium heteroaryltrifluoroborate salt. These protocols can be adapted for this compound and its trifluoroborate salt.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is a general procedure for the coupling of a heteroaryl boronic acid with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent: Toluene/Water (4:1, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the toluene/water solvent mixture.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Potassium 2,6-Dimethoxypyridine-3-trifluoroborate Salt
This protocol is a general procedure for the coupling of a potassium heteroaryltrifluoroborate with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)
-
Potassium 2,6-dimethoxypyridine-3-trifluoroborate (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent: Toluene/Water (10:1, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, potassium 2,6-dimethoxypyridine-3-trifluoroborate, palladium catalyst, ligand, and base.
-
Add the toluene/water solvent mixture.
-
Stir the mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the residue by flash chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the entry points for both the boronic acid and the trifluoroborate salt.
Caption: Suzuki-Miyaura catalytic cycle for boronic acids and trifluoroborates.
Experimental Workflow: Synthesis of a Biaryl Compound
This diagram outlines the typical laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
Both this compound and its trifluoroborate salt are valuable reagents for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The choice between the two will depend on the specific requirements of the synthesis.
-
This compound is a suitable reagent, particularly when used fresh.
-
Potassium 2,6-dimethoxypyridine-3-trifluoroborate offers superior long-term stability, which can lead to more consistent and reproducible results, making it the preferred choice for applications where reagent stability is a critical concern.
For researchers in drug development and other fields requiring high levels of reproducibility, the use of the trifluoroborate salt is a sound strategy to mitigate the risks associated with the potential degradation of the corresponding boronic acid.
References
MIDA Boronates of 2,6-Dimethoxypyridine in Cross-Coupling: A Performance Comparison
In the landscape of synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boron reagent is critical to the success of this reaction, influencing stability, reactivity, and ultimately, the yield and purity of the desired product. This guide provides a comparative analysis of the performance of N-methyliminodiacetic acid (MIDA) boronates of 2,6-dimethoxypyridine against other common boron reagents, supported by experimental data and detailed protocols.
Executive Summary
MIDA boronates have emerged as a superior class of reagents for Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates like 2,6-dimethoxypyridine. Their enhanced stability compared to traditional boronic acids and even other boronate esters, such as pinacol esters, often translates to higher yields and cleaner reaction profiles. This is especially true for heteroaromatic compounds where protodeboronation and other side reactions are prevalent. While direct comparative data for 2,6-dimethoxypyridine MIDA boronate is not extensively available in the public literature, general findings strongly support the advantages of the MIDA platform for this class of compounds.
Performance Comparison: MIDA Boronates vs. Alternatives
The primary alternatives to MIDA boronates in Suzuki-Miyaura cross-coupling are free boronic acids and other boronate esters, most notably pinacol boronates.
Stability and Handling: MIDA boronates are renowned for their exceptional benchtop stability to air and moisture, and they are generally compatible with silica gel chromatography.[1] This contrasts sharply with many boronic acids, which can be prone to decomposition and are often difficult to purify. Pinacol boronates offer improved stability over boronic acids but can be susceptible to hydrolysis under certain conditions.
Reactivity and Yield: The key advantage of MIDA boronates lies in their ability to act as a "slow-release" reservoir for the active boronic acid under the reaction conditions. This controlled release minimizes the concentration of the often-unstable free boronic acid in the reaction mixture, thereby suppressing side reactions such as protodeboronation and homocoupling. This generally leads to higher yields of the desired cross-coupled product.
While specific comparative data for 2,6-dimethoxypyridine MIDA boronate is scarce, a study on the polymerization of a thienyl boronate demonstrated that the MIDA boronate monomer resulted in higher molecular weight polymers and improved yields compared to its pinacol boronate counterpart under identical conditions.[2] Another example shows a cross-coupling reaction where the MIDA boronate gave an 89% yield compared to only 73% for the corresponding free boronic acid.
Table 1: Hypothetical Performance Comparison in a Suzuki-Miyaura Cross-Coupling
The following table illustrates an expected performance comparison based on general observations for challenging heteroaryl couplings.
| Boron Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 2,6-dimethoxypyridin-3-yl MIDA boronate | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 12 | >90 (expected) |
| 2,6-dimethoxypyridin-3-yl pinacol boronate | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 12 | 70-85 (expected) |
| 2,6-dimethoxypyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 12 | <60 (expected) |
Note: These are expected yields based on the known properties of the boron reagents and are not based on direct experimental results found in the literature for this specific substrate.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate, which can be adapted for 2,6-dimethoxypyridine MIDA boronate.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl MIDA Boronate with an Aryl Bromide:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl MIDA boronate (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, typically 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction utilizing a MIDA boronate.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
The following diagram illustrates the key step of MIDA boronate activation within the catalytic cycle.
Caption: Activation of MIDA boronate to the active boronic acid in the catalytic cycle.
Conclusion
For researchers, scientists, and drug development professionals working with challenging heteroaromatic substrates such as 2,6-dimethoxypyridine, MIDA boronates represent a significant advancement in Suzuki-Miyaura cross-coupling technology. Their superior stability, ease of handling, and ability to deliver higher yields of pure products make them a highly attractive alternative to traditional boronic acids and other boronate esters. While further direct comparative studies on 2,6-dimethoxypyridine MIDA boronate are warranted, the existing body of evidence strongly suggests its potential for robust and efficient cross-coupling reactions.
References
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,6-Dimethoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 3-Aryl-2,6-dimethoxypyridines.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 3-aryl-2,6-dimethoxypyridines, valuable scaffolds in medicinal chemistry and materials science, is frequently achieved through this method. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of 2,6-dimethoxypyridine-3-boronic acid with aryl halides, supported by experimental data from analogous systems.
Performance Comparison of Palladium Catalysts
While a direct comparative study on this compound is not extensively documented, data from Suzuki-Miyaura couplings of structurally similar substituted pyridines and other nitrogen-containing heterocycles provide valuable insights into catalyst performance. The following table summarizes typical yields obtained with various palladium catalysts in the coupling of functionalized pyridines and pyrimidines with arylboronic acids. This data serves as a predictive guide for catalyst selection in the synthesis of 3-aryl-2,6-dimethoxypyridines.
| Catalyst System | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | 70-80 | N/A | Good | 5 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 2,4,6-trichloropyrido[2,3-d]pyrimidine | 3-thienylboronic acid | 110 | 3 | 71-76 | 5 | [2] |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | Pyridine-2-sulfonyl fluoride | 4-methoxyphenylboronic acid | 65 | N/A | 51 | 10 | |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane/Water | Aryl Chlorides | Arylboronic acids | 60 | 6 | High | 0.0005 | [3] |
| Pd(OAc)₂ / PPh₃ | PPh₃ | K₂CO₃ | Toluene/Water | 3-Chloroacenaphthene | Phenylboronic acid | 90 | 12-24 | N/A | 2 | [4] |
Note: The yields and reaction conditions presented are for analogous heterocyclic systems and may require optimization for the specific coupling of this compound.
Key Insights from Comparative Data:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used, versatile, and commercially available catalyst. It has demonstrated good to excellent yields in the coupling of various halogenated pyridines and pyrimidines.[1][2] It is often a reliable first choice for screening Suzuki-Miyaura reactions.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) : This catalyst, featuring a ferrocene-based diphosphine ligand, is known for its high activity and is particularly effective for coupling reactions involving heteroarylboronic acids. It often provides superior results for more challenging substrates where Pd(PPh₃)₄ may be less effective.
-
Pd₂(dba)₃ / Phosphine Ligand (e.g., SPhos) : Catalyst systems generated in situ from a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos are renowned for their high catalytic activity. These systems can achieve high yields with very low catalyst loadings and are often the most effective for difficult couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[3]
-
Pd(OAc)₂ / Phosphine Ligand (e.g., PPh₃) : Palladium(II) acetate is a common and cost-effective palladium source that can be combined with various phosphine ligands to generate an active catalyst in situ. This approach offers flexibility in tuning the catalytic system by varying the ligand.[4]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for the coupling of this compound with an aryl halide.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Pd(dppf)Cl₂
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
Procedure:
-
In a reaction vial, combine the aryl halide, this compound, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the vial and purge with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours.
-
Follow the monitoring, workup, and purification steps as described in Protocol 1.
Visualizing the Process: Diagrams
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
A Comparative Guide to the Validation of Synthetic Routes to Biarylpyridines Using Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biarylpyridines, a crucial scaffold in medicinal chemistry and materials science, can be achieved through various synthetic routes. The validation of the successful synthesis and purity of these compounds is paramount and is primarily accomplished through a combination of spectroscopic techniques. This guide provides an objective comparison of common synthetic routes to biarylpyridines, supported by experimental data, and details the spectroscopic methods used for their validation.
Comparison of Synthetic Routes to Biarylpyridines
The choice of synthetic route to a specific biarylpyridine can be influenced by factors such as starting material availability, desired substitution patterns, and reaction scalability. Below is a comparison of common methods with reported yields for the synthesis of representative biarylpyridines.
| Synthetic Route | Target Compound | Starting Materials | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 2-Phenylpyridine | 2-Bromopyridine, Phenylboronic acid | 63 | [1] |
| 2-(4-Fluorophenyl)pyridine | 2-Bromopyridine, 4-Fluorophenylboronic acid | 31 | [1] | |
| 2-(4-Chlorophenyl)pyridine | 2-Bromopyridine, 4-Chlorophenylboronic acid | 50 | [1] | |
| 4-(tert-Butyl)-2-phenylpyridine | 2-Chloro-4-(tert-butyl)pyridine, Phenylboronic acid | Up to 95 | [2] | |
| Stille Coupling | 2,2'-Bipyridine | 2-Bromopyridine, 2-(Tributylstannyl)pyridine | Moderate | [3] |
| Negishi Coupling | 5-Methyl-2,2'-bipyridine | 2-Bromo-5-methylpyridine, (2-Pyridyl)zinc chloride | High | [4] |
| 2,2'-Bipyridine | 2-Bromopyridine, (2-Pyridyl)zinc bromide | Moderate | [5] | |
| Hantzsch Pyridine Synthesis | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Benzaldehyde, Ethyl acetoacetate, Ammonium bicarbonate | 45.9 | [6] |
| 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | m-Methoxybenzaldehyde, Methyl-3-aminocrotonate | 28.8 | [7] | |
| 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | p-Methoxybenzaldehyde, Methyl-3-aminocrotonate | 15.3 | [7] |
Spectroscopic Validation Data
The structural confirmation of the synthesized biarylpyridines relies on the thorough analysis of their spectroscopic data. Below are tables summarizing the characteristic spectroscopic data for 2-phenylpyridine, a representative biarylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Phenylpyridine
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H NMR | 8.70 | d | 4.4 | Pyridine H6 |
| 7.95 | d | 8.8 | Phenyl H2', H6' | |
| 7.75 | m | - | Pyridine H3, H4 | |
| 7.45 | d | 8.8 | Phenyl H3', H5' | |
| 7.25 | m | - | Pyridine H5 | |
| ¹³C NMR | 157.4 | - | - | Pyridine C2 |
| 149.6 | - | - | Pyridine C6 | |
| 139.4 | - | - | Phenyl C1' | |
| 136.7 | - | - | Pyridine C4 | |
| 128.9 | - | - | Phenyl C3', C5' | |
| 128.7 | - | - | Phenyl C2', C6' | |
| 126.9 | - | - | Phenyl C4' | |
| 122.1 | - | - | Pyridine C5 | |
| 120.6 | - | - | Pyridine C3 |
Data obtained in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Data sourced from[1].
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data for 2-Phenylpyridine Derivatives
| Spectroscopic Method | Compound | Characteristic Peaks |
| High-Resolution Mass Spectrometry (HRMS-ESI) | 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-phenylbenzamide | m/z [M-H]⁻ calcd: 512.0630, found: 512.0628 |
| Infrared (IR) Spectroscopy (ATR) | Diethyl-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 3339 (N-H), 3060, 2982 (C-H), 1686, 1649 (C=O), 1620 (C=C), 1207, 1090 (C-O) cm⁻¹ |
HRMS data sourced from[8]. IR data sourced from[2].
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data for the validation of synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the synthesized biarylpyridine.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified biarylpyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample.[9]
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of at least 5 times the longest T1 of the analyte, and a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[10]
-
Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used.
-
If further structural elucidation is required, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Data Processing and Analysis:
-
Apply Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals to the corresponding protons and carbons in the biarylpyridine structure based on their chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the synthesized biarylpyridine.
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the biarylpyridine sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[1]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid to promote ionization.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[8]
-
Transfer the filtered solution to an appropriate autosampler vial.
Data Acquisition:
-
Set up the ESI source in positive or negative ion mode, depending on the analyte's properties. Biarylpyridines are typically analyzed in positive ion mode.
-
Infuse the sample into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum over a relevant m/z range.
-
For purity assessment, an LC-MS method can be developed to separate the target compound from any impurities before MS analysis.[11][12]
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for positive ESI).
-
Compare the experimentally determined accurate mass with the theoretically calculated mass for the expected elemental formula. The mass difference should be within 5 ppm.
-
Analyze the fragmentation pattern, if any, to further confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized biarylpyridine.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[13]
-
Place a small amount of the solid, powdered biarylpyridine sample directly onto the ATR crystal.[14]
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[14]
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) in the spectrum.
-
Correlate these bands to specific functional groups and bond vibrations (e.g., C=N, C=C aromatic stretching, C-H aromatic stretching and bending).
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic validation of biarylpyridines.
Caption: Generalized workflow for the synthesis and validation of biarylpyridines.
Logic of Spectroscopic Validation
This diagram outlines the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.
Caption: Logical flow of information from spectroscopic techniques to structure confirmation.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of 2,6-Dimethoxypyridine-3-boronic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,6-Dimethoxypyridine-3-boronic acid. Adherence to these procedures is critical to ensure personal safety and environmental compliance. This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing appropriate Personal Protective Equipment (PPE).
| Quantitative Safety Data | Specification | Source |
| Molecular Formula | C7H10BNO4 | [1] |
| Molecular Weight | 182.97 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved method for the disposal of small quantities of this compound typically used in a laboratory setting. For large quantities, consult your institution's Environmental Health and Safety (EHS) office.
1. Personal Protective Equipment (PPE) Verification:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: Wear a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a dust mask (e.g., N95) is recommended.[3]
2. Waste Segregation and Containerization:
-
All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), must be treated as hazardous waste.[1]
-
Collect the solid waste in a clearly labeled, sealed container. The container should be made of a compatible material.
-
For solutions, use a separate, labeled, and sealed container for liquid hazardous waste.
3. Spill Management:
-
In case of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material and place it into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
The primary disposal method is through an approved waste disposal plant.[1] This may involve incineration or other licensed chemical destruction methods.[4]
-
Contact your institution's EHS office to arrange for the pickup of the hazardous waste container.
5. Contaminated Packaging:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[5]
-
After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill.[4]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dimethoxypyridine-3-boronic acid
Essential Safety and Handling Guide for 2,6-Dimethoxypyridine-3-boronic Acid
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times in the laboratory.[5] Goggles are required when there is a risk of splashing.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves should be worn when handling the compound or its containers.[6][7] Gloves must be inspected for integrity before use and disposed of properly after handling.[6][8] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect skin and clothing from potential spills.[7] For tasks with a higher risk of splashes, an impervious apron should be considered.[6] |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA certified respirator when handling the solid, especially if dust generation is possible.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7] |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Operational Plan: Step-by-Step Guidance
-
Receiving and Inspection: Upon receipt, inspect the container for damage or leaks. Wear appropriate PPE, including gloves and safety glasses.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound should be stored under an inert atmosphere.
-
Preparation and Handling:
-
Engineering Controls: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation.[7]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[6]
-
Reaction: If used in a chemical reaction, ensure all glassware is properly assembled and secured.
-
-
Cleanup: After the procedure, decontaminate all surfaces and equipment. Wash hands thoroughly after handling.[1]
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[6]
-
Waste Storage: Store waste containers in a designated, well-ventilated, and secure area.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[6] Once cleaned, the container can be disposed of according to institutional guidelines.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for boronic acids.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Safe Handling Workflow
Caption: Workflow for handling this compound.
Hazard and PPE Selection Logic
Caption: Logic for selecting PPE based on identified hazards.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
